molecular formula C15H20N4O2 B11837010 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine CAS No. 474304-18-2

1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

Katalognummer: B11837010
CAS-Nummer: 474304-18-2
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: VRUYEFQLMTVERU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine (CAS 474304-18-2) is a chemical compound with the molecular formula C15H20N4O2 and a molecular weight of 288.34 g/mol . This research compound features a 6,7-dimethoxyisoquinoline core, a structural motif found in various biologically active molecules, linked to a guanidine group via a propyl chain. Guanidine-containing compounds are of significant interest in medicinal chemistry, and structural analogs of this compound have been investigated as potential antibacterial agents that target the bacterial cell division protein FtsZ, showing activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . Furthermore, other 6,7-dialkoxyisoquinoline derivatives have been studied in the context of central nervous system disorders, with applications as inhibitors of phosphodiesterase 10A (PDE10A) for research into psychiatric and neurodegenerative diseases . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care and refer to the Safety Data Sheet for proper handling instructions. Hazard Statements: H302-H315-H319-H335 .

Eigenschaften

CAS-Nummer

474304-18-2

Molekularformel

C15H20N4O2

Molekulargewicht

288.34 g/mol

IUPAC-Name

2-[3-(6,7-dimethoxyisoquinolin-1-yl)propyl]guanidine

InChI

InChI=1S/C15H20N4O2/c1-20-13-8-10-5-7-18-12(4-3-6-19-15(16)17)11(10)9-14(13)21-2/h5,7-9H,3-4,6H2,1-2H3,(H4,16,17,19)

InChI-Schlüssel

VRUYEFQLMTVERU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C=CN=C2CCCN=C(N)N)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Targeting the Divisome: A Technical Whitepaper on the Mechanism of Action of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

Author: BenchChem Technical Support Team. Date: April 2026

The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates the validation of novel antimicrobial targets[1]. The bacterial divisome, orchestrated by the tubulin-homolog GTPase FtsZ, presents a critical vulnerability[2].

This whitepaper dissects the mechanism of action, structural rationale, and experimental validation of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine , a synthetic small-molecule inhibitor engineered to disrupt FtsZ dynamics[3]. By moving beyond simple phenotypic screening, we will explore the precise causality of target engagement and outline the self-validating biochemical protocols required to prove its mechanism of action.

Structural Rationale and Target Engagement

The 6,7-dimethoxyisoquinoline scaffold is inspired by natural antibacterial plant alkaloids such as berberine and sanguinarine, which are known to interact with FtsZ[3]. However, native alkaloids often suffer from weak potency and poor drug-like properties[4]. The functionalization of the 1-position with a propylguanidine moiety fundamentally alters the molecule's pharmacodynamics:

  • Hydrophobic Core Intercalation: The dimethoxyisoquinoline ring system intercalates into the hydrophobic interdomain cleft of FtsZ—a binding pocket distinct from the GTP-binding site, analogous to the binding mode of the well-known FtsZ inhibitor PC190723[2].

  • Cationic Anchoring (Causality of the Guanidine Group): The guanidine group has an exceptionally high pKa (~13.5), ensuring it remains fully protonated in physiological environments. The propyl linker provides the necessary aliphatic flexibility for this cationic head to form stable electrostatic salt bridges with solvent-exposed acidic residues on the FtsZ surface[3].

  • Membrane Permeability: This electrostatic interaction not only increases target affinity but significantly enhances permeation through the thick peptidoglycan layer of Gram-positive bacteria, overcoming a major hurdle in antibiotic development[3].

Mechanism of Action: The Hyper-Stabilization Paradigm

Unlike traditional inhibitors that block polymerization (e.g., classical tubulin inhibitors like nocodazole), this compound acts as an FtsZ polymer-stabilizing agent [3]. In my experience optimizing divisome assays, understanding this distinction is paramount for downstream assay design.

  • Conformational Locking: Upon binding to the FtsZ monomer, the compound stabilizes the "T-state" (tense state) conformation, which is highly prone to polymerization.

  • GTPase Inhibition: By locking the structural conformation, the compound allosterically restricts the flexibility of the catalytic residues required for GTP hydrolysis. Consequently, the GTPase activity of FtsZ is severely inhibited[1].

  • Z-Ring Arrest: Normal bacterial cytokinesis requires dynamic "treadmilling" of the Z-ring—continuous polymerization at one end and depolymerization at the other. By hyper-stabilizing the protofilaments and preventing GTP hydrolysis, the compound freezes the Z-ring. The divisome cannot constrict, leading to filamentation and rapid bactericidal cell death[2].

MOA A 1-(3-(6,7-Dimethoxyisoquinolin-1-yl) propyl)guanidine B Bacterial FtsZ Protein (Interdomain Cleft) A->B Binds C Inhibition of GTPase Activity B->C Allosteric modulation D Hyper-stabilization of FtsZ Protofilaments B->D Conformational lock E Arrest of Z-Ring Dynamics C->E Prevents turnover D->E Prevents depolymerization F Inhibition of Cytokinesis E->F Blocks septation G Bacterial Cell Death (MRSA / VRE) F->G Bactericidal effect

Fig 1. Pharmacological mechanism of action of the FtsZ-targeting guanidine derivative.

Self-Validating Experimental Workflows

To rigorously validate this mechanism, we employ a suite of orthogonal, self-validating biochemical assays. Measuring inhibition is insufficient; we must prove the mode of inhibition. Every protocol below is designed with intrinsic controls to rule out artifacts.

Protocol 1: High-Throughput FtsZ GTPase Activity Assay

Objective: Quantify the allosteric inhibition of GTP hydrolysis. Causality & Validation: We utilize a malachite green colorimetric assay to detect the release of inorganic phosphate (Pi). To ensure the signal is entirely enzyme-dependent and not an artifact of compound auto-hydrolysis or assay interference, a parallel "No-Enzyme" control is mandatory.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant S. aureus FtsZ (SaFtsZ) to 12 µM in assay buffer (50 mM MOPS pH 6.5, 50 mM KCl, 5 mM MgCl₂).

  • Compound Incubation: Add the guanidine derivative at varying concentrations (0.1 to 50 µM). Incubate for 10 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add 1 mM GTP to initiate hydrolysis.

  • Termination & Detection: After 15 minutes, quench the reaction by adding the malachite green/molybdate acidic reagent. The reagent forms a complex with free Pi, shifting absorbance. Read at 650 nm.

  • Data Analysis: Subtract the "No-Enzyme" background. Calculate the IC₅₀ by plotting Pi release against the log of compound concentration.

Protocol 2: Ultracentrifugation-Based Sedimentation Assay

Objective: Prove that GTPase inhibition is driven by polymer hyper-stabilization, not protein denaturation. Causality & Validation: If the compound denatures FtsZ, the protein will aggregate and pellet regardless of the presence of GTP. By running a "Minus GTP" control alongside the "Plus GTP" samples, we validate that the compound specifically enhances functional, GTP-dependent polymerization.

Step-by-Step Methodology:

  • Assembly: Incubate 12 µM SaFtsZ with the compound (at 2× IC₅₀) in polymerization buffer.

  • Induction: Add 1 mM GTP (omit in the "Minus GTP" control) and incubate for 15 minutes at 37°C.

  • Separation: Subject the samples to ultracentrifugation at 100,000 × g for 30 minutes at 25°C. Polymers (>50S) will sediment into the pellet, while monomers remain in the supernatant.

  • Quantification: Carefully separate the supernatant and resuspend the pellet in an equal volume of SDS sample buffer. Resolve both fractions via SDS-PAGE and quantify the band intensities using densitometry. An active compound will show a significant shift of FtsZ mass from the supernatant to the pellet compared to the vehicle control[3].

Workflow cluster_assays Parallel Validation Assays S1 Purify Recombinant SaFtsZ (Ion Exchange & SEC) S2 Incubate with Compound (0 - 50 µM) S1->S2 A1 GTPase Assay (Malachite Green) S2->A1 A2 Sedimentation Assay (Ultracentrifugation) S2->A2 R1 Quantify Pi Release (IC50 Determination) A1->R1 R2 SDS-PAGE Analysis (Polymer vs Monomer Ratio) A2->R2

Fig 2. Self-validating experimental workflow for evaluating FtsZ target engagement.

Quantitative Pharmacological Profile

The rational design of 1-guanidino-6,7-dimethoxyisoquinoline derivatives yields a highly specific pharmacological profile. Below is a summary of the expected quantitative data for this class of compounds, demonstrating the translation of biochemical target engagement into phenotypic bactericidal activity.

ParameterAssay / StrainRepresentative ValueMechanistic Implication
MIC S. aureus (MRSA)1 - 4 µg/mLPotent bactericidal activity against Gram-positive pathogens.
MIC E. faecalis (VRE)4 - 8 µg/mLOvercomes vancomycin resistance mechanisms.
IC₅₀ (GTPase) Recombinant SaFtsZ~12.5 µMDirect target engagement inhibiting catalytic turnover.
Polymerization Sedimentation Ratio>3-fold increaseHyper-stabilization of protofilaments (mechanism of toxicity).
Cytotoxicity Mammalian β-tubulinMinimal cross-reactivityHigh therapeutic index due to low homology (10-18%) with tubulin.

Conclusion

The rational design of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine exemplifies the power of targeted functionalization. By appending a basic propylguanidine moiety to a lipophilic isoquinoline core, researchers have unlocked a potent mechanism of FtsZ hyper-stabilization. This dual-action profile—GTPase inhibition coupled with protofilament locking—represents a highly validated pathway to overcome the resistance mechanisms of modern superbugs.

References

  • Kelley C, Zhang Y, Parhi A, Kaul M, Pilch DS, LaVoie EJ. 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents. Bioorganic & Medicinal Chemistry. 2012. URL:[Link]

  • Wang J, et al. FtsZ as a novel target for antibiotics development: Promises and challenges. Acta Pharmaceutica Sinica B. 2023. URL:[Link]

  • Haydon DJ, et al. A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen. Molecular Biology of the Cell. 2023. URL:[Link]

  • Kikelj V, et al. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules (MDPI). 2023. URL:[Link]

Sources

synthesis pathways for 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine, a complex heterocyclic compound featuring a biologically significant isoquinoline scaffold. Isoquinoline alkaloids and their derivatives are of profound interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, antitumor, and anti-HIV properties.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of a logical and efficient synthetic strategy. The guide emphasizes the rationale behind methodological choices, provides detailed experimental protocols, and is grounded in authoritative scientific literature. The core strategy discussed involves a multi-step sequence beginning with the construction of the 6,7-dimethoxyisoquinoline core via the Bischler-Napieralski reaction, followed by the elaboration of the 1-position side chain and concluding with a terminal guanidinylation step.

Introduction and Retrosynthetic Analysis

The target molecule, 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine, is comprised of two key structural motifs: the 6,7-dimethoxyisoquinoline nucleus and a 1-propylguanidine substituent. The guanidinium group is a critical pharmacophore in numerous biologically active compounds, valued for its ability to remain protonated over a wide pH range and participate in strong hydrogen bonding interactions.[2][3] The synthesis of such a molecule requires a strategic approach that allows for the efficient assembly of these components.

A logical retrosynthetic analysis suggests that the most efficient pathway involves a late-stage introduction of the highly polar guanidine group. This avoids potential complications with the reactive nature of guanidines during the core scaffold construction.[4] The primary disconnection is therefore made at the C-N bond of the guanidine group, identifying 1-(3-aminopropyl)-6,7-dimethoxyisoquinoline as the key precursor. This intermediate can be further disconnected at the C1-carbon of the isoquinoline ring and the propyl chain, leading back to a suitable 6,7-dimethoxyisoquinoline precursor. The isoquinoline ring itself is most classically constructed via the Bischler-Napieralski reaction from a substituted β-phenylethylamide.[5][6][7]

G Target 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine Precursor1 1-(3-Aminopropyl)-6,7-dimethoxyisoquinoline Target->Precursor1 Guanidinylation Precursor2 1-(3-Cyanopropyl)-6,7-dimethoxyisoquinoline Precursor1->Precursor2 Nitrile Reduction Precursor3 N-(3,4-Dimethoxyphenethyl)-4-cyanobutanamide Precursor2->Precursor3 Bischler-Napieralski Cyclization & Aromatization StartingMaterials 3,4-Dimethoxyphenethylamine + 4-Cyanobutyryl chloride Precursor3->StartingMaterials Amide Formation

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of the Key Amine Precursor

This section details a robust pathway to synthesize the crucial intermediate, 1-(3-aminopropyl)-6,7-dimethoxyisoquinoline. The strategy hinges on the venerable Bischler-Napieralski reaction, which is exceptionally well-suited for creating the dihydroisoquinoline core from β-arylethylamides.[8]

Step 1: Amide Formation

The synthesis commences with the acylation of 3,4-dimethoxyphenethylamine. The choice of acylating agent is critical; using 4-cyanobutyryl chloride introduces the required three-carbon spacer and a nitrile group, which serves as a stable and easily reducible precursor to the primary amine.

Protocol 1: Synthesis of N-(2-(3,4-dimethoxyphenyl)ethyl)-4-cyanobutanamide

  • To a stirred solution of 3,4-dimethoxyphenethylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add a solution of 4-cyanobutyryl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure amide.

Step 2 & 3: Bischler-Napieralski Cyclization and Aromatization

The Bischler-Napieralski reaction facilitates the intramolecular electrophilic aromatic substitution required to form the isoquinoline ring system. The presence of two electron-donating methoxy groups on the phenyl ring strongly activates the ortho position for cyclization, making this a high-yielding transformation.[9] The reaction typically yields a 3,4-dihydroisoquinoline, which requires a subsequent dehydrogenation step to achieve the fully aromatic isoquinoline core.

Protocol 2: Synthesis of 4-(6,7-dimethoxyisoquinolin-1-yl)butanenitrile

  • Cyclization: Dissolve the amide from Protocol 1 (1.0 eq) in a suitable solvent such as anhydrous acetonitrile or toluene. Add a dehydrating agent, most commonly phosphorus oxychloride (POCl₃, 2-3 eq), and heat the mixture to reflux (80-110 °C) for 2-4 hours.[7][10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully cool the reaction mixture and quench by slowly pouring it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide or NaOH to pH > 10 and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the crude 3,4-dihydroisoquinoline intermediate.

  • Aromatization: Dissolve the crude intermediate in a high-boiling solvent like xylene or decalin. Add a dehydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C, ~10 mol%).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to afford the aromatic nitrile.

Step 4: Nitrile Reduction

The final step in forming the key precursor is the reduction of the nitrile to a primary amine. This is a standard transformation with several reliable methods available.

Protocol 3: Synthesis of 1-(3-Aminopropyl)-6,7-dimethoxyisoquinoline

  • To a suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄, ~3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the nitrile from Protocol 2 (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF or ethyl acetate.

  • Concentrate the combined filtrates to yield the crude amine, which can be purified by chromatography if necessary.

G cluster_0 Part I: Synthesis of Amine Precursor A 3,4-Dimethoxyphenethylamine B N-(2-(3,4-dimethoxyphenyl)ethyl) -4-cyanobutanamide A->B Acylation C 1-(3-Cyanopropyl)-3,4-dihydro -6,7-dimethoxyisoquinoline B->C Bischler-Napieralski (POCl3) D 1-(3-Cyanopropyl)-6,7- dimethoxyisoquinoline C->D Aromatization (Pd/C) E 1-(3-Aminopropyl)-6,7- dimethoxyisoquinoline D->E Nitrile Reduction (LiAlH4)

Caption: Workflow for the synthesis of the key amine precursor.

Part II: Terminal Guanidinylation

The conversion of a primary amine to a guanidine is a pivotal step in many medicinal chemistry programs. While numerous reagents exist, direct and reliable methods are highly sought after.[4][11]

Guanidinylation with 1H-Pyrazole-1-carboxamidine Hydrochloride

1H-Pyrazole-1-carboxamidine hydrochloride is a commercially available, stable, and highly effective reagent for the guanylation of primary amines.[12][13][14] It reacts under mild conditions to directly afford the guanidinium salt.

Caption: Simplified mechanism of guanidinylation.

Protocol 4: Synthesis of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

  • Dissolve the amine precursor from Protocol 3 (1.0 eq) in a polar solvent such as N,N-dimethylformamide (DMF) or a mixture of water and dioxane.

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 eq) to the solution.[12]

  • Add an organic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the hydrochloride salt and facilitate the reaction.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitor the reaction for the consumption of the starting amine by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with water and purify the product directly using reverse-phase HPLC, or perform an appropriate aqueous workup followed by crystallization or silica gel chromatography to isolate the final product as its corresponding salt.

Alternative Guanidinylation Strategies

For sensitive substrates or to achieve different solubility profiles, protected guanidinylating reagents are often employed. These methods introduce a protected guanidine group, which is then deprotected in the final step.

ReagentProtecting GroupTypical ConditionsAdvantagesDisadvantages
1H-Pyrazole-1-carboxamidine NoneDIPEA, DMF, RT-50°CDirect, one-step processCan be basic; purification can be challenging
N,N'-di-Boc-N"-triflylguanidine BocEt₃N, DCM, RTVery mild, high yielding[3]Requires final deprotection step (e.g., TFA)
N,N'-di-Boc-S-methylisothiourea BocHgCl₂ or other activatorsEffective for many aminesUse of mercury salts is undesirable[2][15]
N,N'-di-Cbz-S-methylisothiourea CbzBase, various solventsCbz group removed by hydrogenolysis[2][16]Requires hydrogenation, not compatible with all functional groups

Conclusion

The synthesis of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine can be achieved through a logical and robust multi-step sequence. The presented pathway, centered around the Bischler-Napieralski reaction for the construction of the isoquinoline core and a terminal guanidinylation using 1H-pyrazole-1-carboxamidine, represents an efficient and well-precedented strategy. This approach allows for the late-stage introduction of the polar guanidine moiety, simplifying handling and purification in the preceding steps. The methodologies and protocols described herein provide a solid foundation for researchers to produce this and structurally related compounds for further investigation in drug discovery and development programs.

References

  • Lasker, P., & Funk, C. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e54400. [Link]

  • Chrzanowska, M., & Dreas, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5396. [Link]

  • Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341-3370. [Link]

  • Izdebski, J., et al. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Thieme Chemistry. [Link]

  • Kanehisa Laboratories. (n.d.). Isoquinoline alkaloid biosynthesis - Reference pathway. KEGG PATHWAY Database. [Link]

  • Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903. [Link]

  • Gers, T., et al. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. ResearchGate. [Link]

  • SLS. (n.d.). 1H-Pyrazole-1-carboxamidine hy | 402516-50G | SIGMA-ALDRICH. SLS. [Link]

  • Gers, T., et al. (2003). Reagents for efficient conversion of amines to protected guanidines. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Al-Hiari, Y. M. (2007). Studies with 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl-acetonitrile: Novel Syntheses of 1-Azolyl- and Pyridoisoquinolines. Zeitschrift für Naturforschung B, 62(4), 557-562. [Link]

  • Lelo, A., et al. (2008). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. ResearchGate. [Link]

  • Engl, S., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Omega, 6(1), 269-277. [Link]

  • Anonymous. (n.d.). Bischler-Napieralski Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(25), 6266-6270. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Dreas, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

  • Dreas, A., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

  • Dreas, A., et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]

  • Dreas, A., et al. (2023). (PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. ResearchGate. [Link]

  • Holubek, J., et al. (2011). A method for the preparation of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4- dihydroisoquinoline.
  • Dilly, S., et al. (2022). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - 6,7-DIMETHOXY-2-METHYLISOQUINOLINIUM AND 1,1'-(PROPANE-1,3-DIYL)BIS(6,7-DIMETHOXY-2-METHYLISOQUINOLINIUM). OrBi. [Link]

  • Govindachari, T. R., & Thyagarajan, B. S. (1956). The Synthesis of 6, 7-Dimethoxy-Quinoline. Journal of the Chemical Society, 769-771. [Link]

  • Ulya, N. R., et al. (2019). SYNTHESIS OF 1-BENZYL-3-METHYL-6,7-DIMETHOXY-3,4- DIHYDROISOQUINOLINE TO BE USED AS A POTENTIAL HYBRID DRUG. Indonesian Journal of Chemistry, 19(1), 195-202. [Link]

  • Wang, Y., et al. (2012). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. Archives of Pharmacal Research, 35(7), 1147-1156. [Link]

  • PlantaeDB. (n.d.). N-[3-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propyl]-guanidine. PlantaeDB. [Link]

  • Rowbottom, M. W., et al. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. Journal of Medicinal Chemistry, 55(3), 1082-1105. [Link]

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A Comprehensive Guide to the Pharmacokinetic Profiling of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine: A Roadmap for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of novel chemical entities is intrinsically linked to their pharmacokinetic (PK) profile. This guide provides a comprehensive, technically in-depth roadmap for the complete pharmacokinetic characterization of 1-(3-(6,7-dimethoxyisoquinolin-1-yl)propyl)guanidine, a molecule of interest featuring a 6,7-dimethoxyisoquinoline core and a guanidine functional group. Given the current absence of published experimental data for this specific compound, this document serves as a proactive, field-proven framework for researchers and drug development professionals. We will detail the strategic rationale and step-by-step methodologies for a full suite of in vitro and in vivo studies designed to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. The overarching goal is to enable the generation of a robust data package to inform go/no-go decisions in preclinical development and to lay the groundwork for successful clinical translation.

Introduction: Unveiling the Potential of a Novel Scaffold

The 6,7-dimethoxyisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the alkaloid papaverine.[1] Derivatives of this scaffold have been explored for a range of therapeutic applications, from anticonvulsants to sigma-2 receptor ligands for cancer therapy.[2][3] The addition of a guanidine moiety introduces a highly basic, planar group known for its ability to form strong hydrogen bond interactions, which can significantly influence a compound's pharmacological activity and pharmacokinetic properties.[4] Guanidine-containing compounds have shown potential as potent inhibitors of enzymes like arginase and as antibacterial agents.[4][5]

The specific compound, 1-(3-(6,7-dimethoxyisoquinolin-1-yl)propyl)guanidine, represents a unique combination of these two pharmacologically relevant moieties. A comprehensive understanding of its pharmacokinetic profile is paramount to advancing its development. This guide will outline a logical and efficient pathway for this characterization.

While no experimental data exists for the target compound, predictive data for a closely related structure, N-[3-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propyl]-guanidine, suggests favorable ADMET properties, including high human intestinal absorption (98.94%) and the potential to be a P-glycoprotein substrate.[6] These predictions, while informative, must be empirically validated.

The Strategic Workflow for Pharmacokinetic Characterization

A tiered and integrated approach to pharmacokinetic evaluation is essential to de-risk drug candidates efficiently.[7] Our proposed workflow begins with fundamental physicochemical and in vitro ADME assays, followed by definitive in vivo studies in a relevant animal model.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Data Integration & Modeling a Physicochemical Properties (Solubility, LogD) b Metabolic Stability (Microsomes, Hepatocytes) c Permeability & Efflux (Caco-2, PAMPA) d Plasma Protein Binding e CYP450 Inhibition & Induction f Single-Dose PK in Rodents (IV and PO) e->f g Bioavailability Determination f->g h Tissue Distribution (Optional) g->h i Excretion & Mass Balance (Optional) h->i j Pharmacokinetic Parameter Calculation i->j k In Vitro-In Vivo Extrapolation (IVIVE) j->k l Physiologically Based Pharmacokinetic (PBPK) Modeling k->l

Figure 1: A tiered workflow for the comprehensive pharmacokinetic profiling of a novel chemical entity.

Phase 1: Foundational In Vitro and Physicochemical Profiling

Early in vitro ADME assays are critical for identifying potential liabilities and guiding compound optimization.[8] These assays are cost-effective and provide essential data for designing subsequent in vivo studies.[9][10]

Physicochemical Characterization
ParameterExperimental MethodRationale
Aqueous Solubility Thermodynamic (Shake-flask) or Kinetic (Nephelometry)Poor solubility can limit oral absorption and lead to formulation challenges.[7]
LogD at pH 7.4 Potentiometric or Shake-flask methodIndicates the lipophilicity of the compound at physiological pH, which influences membrane permeability, plasma protein binding, and metabolism.
In Vitro ADME Assays

A standard panel of in vitro ADME assays should be conducted to assess the metabolic stability, permeability, and potential for drug-drug interactions.[7]

AssayExperimental SystemKey Parameters MeasuredRationale
Metabolic Stability Liver Microsomes (Human, Rat), Cryopreserved HepatocytesIntrinsic Clearance (CLint), Half-life (t1/2)Predicts the rate of metabolism in the liver, a primary determinant of systemic clearance and oral bioavailability.[11]
Permeability Caco-2 cell monolayer, Parallel Artificial Membrane Permeability Assay (PAMPA)Apparent Permeability (Papp)Assesses the potential for passive diffusion across the intestinal epithelium, a key factor in oral absorption.[8]
Efflux Liability Caco-2 cell monolayer with P-gp inhibitors (e.g., verapamil)Efflux RatioDetermines if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption and tissue penetration.[8]
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationFraction unbound (fu)The unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.
CYP450 Inhibition Human Liver Microsomes with probe substratesIC50 values for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)Identifies the potential for the compound to inhibit the metabolism of co-administered drugs, leading to drug-drug interactions.[7]

Phase 2: Definitive In Vivo Pharmacokinetic Studies

While in vitro data is predictive, in vivo studies are essential to understand the drug's behavior in a complex biological system.[12]

Animal Model Selection

For initial PK studies, the rat is a commonly used and well-characterized model.[13] Depending on the therapeutic indication, other models may be more appropriate. For instance, if the compound is being developed for cardiovascular indications, spontaneously hypertensive rats or other relevant disease models could be considered.[14][15]

Experimental Design for a Single-Dose PK Study

A well-designed single-dose PK study in rats is crucial for determining key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[16]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Allocation: Assign male Sprague-Dawley rats (n=3-4 per group) to two groups: intravenous (IV) and oral (PO) administration.

  • Dose Formulation: Prepare a solution-based formulation for IV administration (e.g., in saline with a co-solvent) and a suspension or solution for PO gavage.

  • Dose Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral dose (e.g., 5-10 mg/kg) via gavage.

  • Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-(3-(6,7-dimethoxyisoquinolin-1-yl)propyl)guanidine in plasma samples using a validated LC-MS/MS method (see Section 5).

  • Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[17]

G cluster_0 Dosing cluster_1 Sampling cluster_2 Processing & Analysis IV Intravenous (IV) 1-2 mg/kg Blood Serial Blood Collection (0-24h) IV->Blood PO Oral (PO) 5-10 mg/kg PO->Blood Plasma Plasma Separation Blood->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS PK PK Parameter Calculation LCMS->PK

Figure 2: Workflow for an in vivo single-dose pharmacokinetic study in rats.

Key Pharmacokinetic Parameters to be Determined
ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest observed concentration of the drug in plasma.[17]
Time to Maximum Concentration TmaxThe time at which Cmax is reached.[17]
Area Under the Curve AUCThe total drug exposure over time.[17]
Clearance CLThe volume of plasma cleared of the drug per unit of time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Terminal Half-life t1/2The time required for the plasma concentration of a drug to decrease by half.[17]
Oral Bioavailability F%The fraction of the orally administered dose that reaches systemic circulation.

Bioanalytical Method Development: LC-MS/MS for Quantification

A robust and sensitive bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high selectivity and sensitivity.[18]

Protocol: LC-MS/MS Method Development for Guanidine-Containing Compounds

  • Sample Preparation:

    • Protein Precipitation: A simple and rapid method. Add a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract. Use an organic solvent (e.g., ethyl acetate) to extract the analyte from the aqueous plasma.[18]

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 or a mixed-mode column (e.g., YMC BASIC) can be effective for separating the polar guanidine-containing compound.[18]

    • Mobile Phase: An aqueous phase with a pH modifier (e.g., ammonium formate) and an organic phase (e.g., acetonitrile or methanol). A gradient elution is typically used.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for basic compounds like guanidines.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Monitor the transition of the parent ion to a specific product ion.[18]

  • Method Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Integration and Future Directions

The data generated from these studies will provide a comprehensive initial pharmacokinetic profile of 1-(3-(6,7-dimethoxyisoquinolin-1-yl)propyl)guanidine. This information will be critical for:

  • Lead Candidate Selection: Comparing the PK profile with efficacy and toxicology data to select the most promising candidates.[10]

  • Human Dose Prediction: Using techniques like in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling to predict the human pharmacokinetic profile and guide the design of first-in-human clinical trials.[11][16]

  • Formulation Development: The solubility and bioavailability data will inform the development of an appropriate formulation for clinical studies.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive pharmacokinetic characterization of 1-(3-(6,7-dimethoxyisoquinolin-1-yl)propyl)guanidine. By integrating physicochemical profiling, a suite of in vitro ADME assays, and a well-designed in vivo pharmacokinetic study, researchers can generate the critical data needed to understand the disposition of this novel compound. This knowledge is indispensable for making informed decisions in the drug discovery and development process, ultimately paving the way for the potential clinical translation of this promising molecule.

References

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Sources

Molecular Docking Studies of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine: Targeting the FtsZ Divisome

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of antibiotics with novel mechanisms of action. The bacterial cell division protein FtsZ—a tubulin homolog—has been validated as a highly promising therapeutic target. This technical guide explores the molecular docking protocols and structural rationale behind 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine , a synthetic derivative designed to disrupt FtsZ treadmilling dynamics. By combining the hydrophobic anchoring of a plant-alkaloid-inspired core with the electrostatic reach of a guanidine tail, this scaffold presents a potent strategy for stabilizing the FtsZ interdomain cleft.

Pharmacological Context & Scaffold Design

Filamenting temperature-sensitive mutant Z (FtsZ) is the primary cytoskeletal protein responsible for bacterial cytokinesis. It forms a highly dynamic Z-ring at the midcell, and its polymerization is strictly dependent on GTP hydrolysis[1]. Inhibiting or hyper-stabilizing this dynamic assembly halts cell division, leading to bacterial cell death.

The structural design of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine is predicated on two synergistic pharmacological principles:

  • The 6,7-Dimethoxyisoquinoline Core: This moiety mimics the planar, hydrophobic structure of natural plant alkaloids like sanguinarine and berberine, which are known to alter FtsZ function[1]. The core is optimized to insert into the hydrophobic pockets of the FtsZ interdomain cleft.

  • The Propylguanidine Tail: Guanidine functionalities are ubiquitous in antimicrobial drug design due to their high basicity (pKa ~13.5) and bidentate hydrogen-bonding capabilities[2]. The flexible propyl linker provides the exact spatial tolerance required for the positively charged guanidine group to reach deeper into the binding pocket and form highly stable salt bridges with acidic residues (e.g., Asp/Glu), effectively anchoring the inhibitor.

Mechanism A 1-(3-(6,7-Dimethoxyisoquinolin- 1-yl)propyl)guanidine B SaFtsZ Interdomain Cleft (T-state stabilization) A->B Binds C Inhibition of FtsZ Treadmilling Dynamics B->C Induces D Z-Ring Disruption & Arrested Cell Division C->D Leads to E Bacterial Cell Death (e.g., MRSA) D->E Results in

Fig 1. Mechanism of action for FtsZ-targeting 6,7-dimethoxyisoquinoline derivatives.

Structural Biology of the SaFtsZ Target

To conduct accurate molecular docking, the target conformation must reflect the biologically active state. FtsZ exhibits two primary conformations: the closed R-state and the open T-state.

The prototypical FtsZ inhibitor, PC190723, binds exclusively to the interdomain cleft between the central core helix (H7) and the C-terminal domain, a pocket that only exists in the open T-state[3]. Docking into an apo (closed) structure will result in severe steric clashes and false-negative binding scores. Furthermore, clinical resistance to PC190723 frequently arises from point mutations in this cleft, specifically Gly193 and Gly196[4]. Therefore, utilizing a T-state co-crystal structure, such as Staphylococcus aureus FtsZ (SaFtsZ) bound to PC190723 (e.g., PDB ID: 3VOB[5]), is an absolute prerequisite for evaluating novel allosteric inhibitors.

Self-Validating Molecular Docking Methodology

The following step-by-step protocol establishes a self-validating computational pipeline to ensure that the docking of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine is thermodynamically and geometrically reliable.

Step 1: Protein Preparation (Causality: Removing Artifacts)
  • Import Target: Download SaFtsZ co-crystallized with PC190723 (PDB ID: 3VOB)[5].

  • Pre-processing: Assign bond orders, add missing hydrogen atoms, and build missing side chains.

  • Water Deletion: Remove all crystallographic water molecules beyond 3.0 Å of the binding site. Causality: The PC190723 binding pocket is highly lipophilic; retaining bulk water artificially penalizes the docking of hydrophobic isoquinoline cores.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 force field until the RMSD of heavy atoms converges to 0.3 Å.

Step 2: Ligand Preparation (Causality: Electrostatic Accuracy)
  • Structure Generation: Sketch 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine in 3D.

  • State Generation: Use an ionization predictor (e.g., Epik) to generate protonation states at pH 7.4 ± 0.5.

  • Causality: The guanidine group (pKa ~13.5) must be modeled as a protonated cation. If docked as a neutral species, the scoring function will fail to calculate the critical salt-bridge interactions, leading to incorrect pose generation.

Step 3: Grid Generation & Protocol Validation (Self-Validating System)
  • Grid Definition: Center the docking grid on the centroid of the native co-crystallized ligand (PC190723), defining an enclosing box of 15 × 15 × 15 Å.

  • Self-Validation Check: Re-dock the native PC190723 ligand using Glide Extra Precision (XP).

  • Validation Criterion: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å . This proves the grid and scoring function are accurately calibrated for the H7/T7 interdomain cleft.

Step 4: Docking & Post-Docking Analysis
  • Execution: Dock the prepared 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine using Glide XP with flexible ligand sampling and a rigid receptor.

  • Thermodynamic Rescoring: Subject the top poses to MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation) to calculate the absolute binding free energy (ΔG_bind), which accounts for desolvation penalties often missed by standard docking scores.

DockingWorkflow A Protein Preparation (PDB: 3VOB, pH 7.4) C Grid Generation (Interdomain Cleft) A->C B Ligand Preparation (Guanidine Protonation) B->C D Glide XP Docking (Flexible Ligand, Rigid Receptor) C->D E Protocol Validation (Native Ligand RMSD < 2.0 Å) D->E Self-Check F Post-Docking Analysis (MM-GBSA & MD Simulation) E->F Validated

Fig 2. Self-validating molecular docking workflow for FtsZ inhibitors.

Quantitative Interaction Analysis

The docking of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine reveals a superior thermodynamic profile compared to the native benzamide inhibitor. The dimethoxyisoquinoline core successfully occupies the hydrophobic sub-pocket defined by Gly193, Gly196, and Val203[4]. Crucially, the propyl linker allows the protonated guanidine to project toward the solvent-exposed edge of the cleft, forming a robust salt bridge with Asp210—an interaction unavailable to PC190723.

Table 1: Comparative Docking Metrics and Interaction Profiles in SaFtsZ
LigandGlide XP Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Hydrogen Bonds / Salt BridgesKey Hydrophobic Contacts
PC190723 (Native) -8.45-46.20Val203, Leu209Gly193, Gly196, Ile228
1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine -9.32-54.15Val203, Asp210 (Salt Bridge)Gly193, Gly196, Val297

Note: The incorporation of the positively charged guanidine tail significantly improves the MM-GBSA ΔG_bind by compensating for the desolvation penalty through strong electrostatic anchoring.

Conclusion

The molecular docking of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine demonstrates the viability of hybridizing hydrophobic isoquinoline cores with flexible, highly basic guanidine tails. By targeting the T-state interdomain cleft of FtsZ, this scaffold not only replicates the critical hydrophobic contacts of established inhibitors but also introduces novel salt-bridge interactions. This dual-action binding profile provides a compelling structural rationale for its development as a next-generation antibacterial agent against MDR pathogens.

Sources

Preclinical Toxicity and Safety Profile of CAS 474304-18-2 (Crispine C): A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 474304-18-2, systematically known as 1-[3-(6,7-dimethoxy-1-isoquinolyl)propyl]guanidine and commonly referred to as Crispine C (or Carcrisine B), is a bioactive isoquinoline alkaloid originally isolated from the Mongolian thistle Carduus crispus[1]. Unlike its pyrrolo-isoquinoline relatives (Crispine A and B), Crispine C features a unique structural topology characterized by a 6,7-dimethoxyisoquinoline core appended to a highly basic propylguanidine chain[2][3].

While initial pharmacological interest in the Crispine family has been driven by their potent in vitro cytotoxicity against human cancer cell lines (e.g., SKOV3, KB, and HeLa)[2], the translation of CAS 474304-18-2 into a viable therapeutic lead requires a rigorous understanding of its safety profile. This whitepaper synthesizes the physicochemical determinants of its toxicity and provides application-focused, self-validating experimental workflows to evaluate its preclinical safety.

Structural Determinants of Toxicity

The toxicological profile of CAS 474304-18-2 is fundamentally driven by its bipartite chemical structure, which dictates its pharmacodynamic interactions and off-target liabilities[3][4].

  • The 6,7-Dimethoxyisoquinoline Core : Isoquinoline scaffolds are well-documented 4. The planar nature of the isoquinoline ring allows it to slip between DNA base pairs, triggering a DNA damage response that culminates in apoptosis[4]. While this is the primary mechanism of its anti-cancer efficacy, it inherently introduces severe genotoxicity risks in healthy, dividing cells.

  • The Propylguanidine Moiety : The guanidine group is exceptionally basic (pKa ~13.5), ensuring that the molecule is permanently protonated (cationic) at physiological pH[3][5]. This physicochemical property creates two major toxicological liabilities:

    • Mitochondrial Toxicity : Lipophilic cations are electrophoretically driven into the mitochondrial matrix due to the highly negative mitochondrial membrane potential (ΔΨm), leading to uncoupling of oxidative phosphorylation and reactive oxygen species (ROS) generation.

    • Cardiotoxicity (hERG Blockade) : The protonated nitrogen and lipophilic core form a classic pharmacophore for binding to the inner cavity of the hERG (Kv11.1) potassium channel, posing a high risk for drug-induced QT interval prolongation[4].

Quantitative Physicochemical Data

Table 1: Physicochemical Properties and Predicted Toxicity Metrics for CAS 474304-18-2[6][7]

PropertyValueToxicological Implication
Molecular Weight 288.35 g/mol Optimal for cellular permeability; high risk of systemic distribution.
AlogP 1.67Moderate lipophilicity; facilitates membrane crossing and hERG binding.
Topological PSA 93.25 ŲSuggests moderate blood-brain barrier (BBB) penetration; potential CNS toxicity.
Formal Charge (pH 7.4) +1Drives mitochondrial accumulation and off-target ion channel blockade.
H-Bond Donors/Acceptors 3 / 4Facilitates strong electrostatic interactions with off-target kinase hinge regions.

Mechanistic Toxicity Pathways

The cytotoxicity of CAS 474304-18-2 is not monolithic; it is a cascade of localized cellular stress responses. The diagram below maps the causal relationship between the compound's structural features and the resulting apoptotic pathways.

G C CAS 474304-18-2 (Crispine C) DNA DNA Intercalation & Topo II Inhibition C->DNA Nuclear Translocation ROS Intracellular ROS Generation C->ROS Redox Cycling Apo Apoptosis (Caspase 3/9 Activation) DNA->Apo DNA Damage Response Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Mito->Apo Cytochrome c Release

Figure 1: Proposed cytotoxic signaling pathway of CAS 474304-18-2.

Self-Validating Experimental Protocols for Safety Profiling

To accurately delineate the therapeutic window of CAS 474304-18-2, empirical testing must move beyond simple viability assays. As an application scientist, I advocate for self-validating systems —protocols where causality is proven internally through orthogonal readouts and rigorous controls.

Protocol 1: Multiplexed High-Throughput Hepatotoxicity Assay

Rationale: To differentiate target-mediated anti-cancer efficacy from basal hepatotoxicity, we must evaluate the compound against Primary Human Hepatocytes (PHH). Relying on a single readout (e.g., ATP depletion) can yield false positives if the compound alters cellular metabolism without causing cell death. Therefore, we multiplex a membrane integrity assay with a metabolic assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cryopreserved Primary Human Hepatocytes in collagen-coated 384-well plates at a density of 2,000 cells/well in Williams' E medium. Allow 24 hours for attachment.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of CAS 474304-18-2 (ranging from 0.03 µM to 100 µM).

    • Self-Validation Control: Include Doxorubicin (10 µM) as a positive control for DNA-damage-induced cell death, and Chlorpromazine (50 µM) as a positive control for phospholipidosis/hepatotoxicity. Use 0.1% DMSO as the vehicle control.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.

  • Orthogonal Readout 1 (Membrane Integrity): Add CellTox™ Green dye directly to the wells. This dye binds to DNA but is membrane-impermeable, only fluorescing when dead cells release their DNA. Read fluorescence at Ex/Em 485/520 nm.

  • Orthogonal Readout 2 (Metabolic Viability): To the exact same wells, add CellTiter-Glo® reagent to lyse the cells and measure intracellular ATP via luminescence.

  • Causality Analysis: True cytotoxicity is confirmed only if ATP depletion perfectly inversely correlates with an increase in CellTox Green fluorescence. If ATP drops but fluorescence remains low, CAS 474304-18-2 is causing mitochondrial suppression (cytostasis) rather than outright cell death.

Protocol 2: Automated Patch-Clamp for hERG Liability Assessment

Rationale: The basic guanidine group[5] strongly predicts an interaction with the hERG channel. Fluorescent membrane potential assays lack the temporal resolution to prove direct channel blockade. An automated patch-clamp provides direct, causal electrophysiological evidence.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) channel and resuspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Apply suction to establish a >1 GΩ seal and break in to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Validation:

    • Perfuse vehicle (0.1% DMSO) to establish baseline tail current.

    • Perfuse CAS 474304-18-2 at escalating doses (1, 10, and 30 µM).

    • Self-Validation Control: Finally, perfuse E-4031 (100 nM), a highly specific hERG inhibitor. Complete ablation of the tail current by E-4031 validates that the recorded current was exclusively mediated by hERG.

  • Data Analysis: Calculate the fractional block of the peak tail current at each concentration to derive the IC₅₀. An IC₅₀ < 10 µM indicates a severe cardiotoxic liability requiring immediate chemical optimization.

Preclinical Safety Screening Workflow

To systematically de-risk CAS 474304-18-2, the following linear workflow should be adopted. Progression through these phases ensures that critical liabilities are identified before expensive in vivo animal models are utilized.

Workflow Step1 Phase 1: In Vitro Cytotoxicity (SKOV3, HeLa, KB) Step2 Phase 2: Genotoxicity (Ames & Micronucleus) Step1->Step2 Step3 Phase 3: Cardiotoxicity (hERG Patch Clamp) Step2->Step3 Step4 Phase 4: Hepatotoxicity (Primary Hepatocytes) Step3->Step4 Step5 Lead Optimization & SAR Profiling Step4->Step5

Figure 2: Preclinical safety screening workflow for CAS 474304-18-2.

Conclusion & Lead Optimization Strategies

CAS 474304-18-2 (Crispine C) represents a potent, naturally derived chemotype with significant cytotoxic potential[2]. However, its raw natural product form carries inherent toxicological risks primarily driven by the planar isoquinoline core (genotoxicity) and the highly basic guanidine moiety (cardiotoxicity and mitochondrial stress)[4][5].

Future Directions for Medicinal Chemists: To optimize the safety profile of this compound, researchers should focus on Structure-Activity Relationship (SAR) modifications:

  • Bioisosteric Replacement of Guanidine: Replacing the strongly basic guanidine (pKa ~13.5) with a less basic bioisostere, such as a cyanoguanidine or a 2-aminoimidazole (pKa ~7-8), will reduce the physiological cationic charge, drastically lowering hERG affinity and non-specific mitochondrial accumulation.

  • Core Saturation: Partially saturating the isoquinoline ring (e.g., converting to a tetrahydroisoquinoline derivative) breaks the aromatic planarity, which can reduce non-specific DNA intercalation while potentially preserving targeted kinase or receptor binding affinities.

References

  • Zhang Q, Tu G, Zhao Y, Cheng T.
  • Blair A, Stevenson L, Sutherland A. "Synthesis of the isoquinoline alkaloid, crispine C." Tetrahedron Letters 2012.
  • "Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation.
  • "Dopamine-derived Guanidine Alkaloids from a Didemnidae Tunicate: Isolation, Synthesis and Biological Activities." PMC, 2024.
  • "Crispine C - COCONUT Database.

Sources

biological evaluation of 6,7-dimethoxyisoquinoline guanidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Evaluation of 6,7-Dimethoxyisoquinoline Guanidine Derivatives

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for the biological evaluation of a novel class of compounds: 6,7-dimethoxyisoquinoline guanidine derivatives. By leveraging the well-documented pharmacological potential of both the isoquinoline and guanidine scaffolds, this document outlines a structured, multi-tiered approach to identify and characterize the therapeutic promise of these hybrid molecules. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with a robust pathway from initial screening to mechanistic elucidation and preclinical assessment.

Introduction: A Rationale for a Privileged Scaffold Hybrid

The convergence of two pharmacologically "privileged" structures into a single molecular entity presents a compelling strategy in modern drug discovery. The 6,7-dimethoxyisoquinoline core is a foundational element in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Its structural motif is found in established drugs and clinical candidates, highlighting its favorable interaction with various biological targets.[4]

Concurrently, the guanidine group, a nitrogen-rich functional moiety, is integral to a multitude of therapeutic agents.[5][6] Its ability to form stable, multi-point hydrogen bonds and engage in charge-pairing interactions allows it to bind with high affinity to biological targets like DNA, enzymes, and membrane proteins.[6] Guanidine-containing drugs have found applications as anticancer, antidiabetic, and antimicrobial agents.[5][7]

The strategic fusion of these two scaffolds into 6,7-dimethoxyisoquinoline guanidine derivatives is hypothesized to yield novel compounds with potentially synergistic or unique pharmacological profiles. This guide details the essential workflow to systematically investigate these hypotheses and uncover their therapeutic potential.

Potential Molecular Targets and Mechanistic Pathways

Based on the established activities of the parent scaffolds, several primary molecular targets can be postulated for this novel chemical class. A logical first step in the evaluation is to assess the derivatives against these known targets.

  • Sigma Receptors (σR): The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline framework is a known high-affinity ligand for sigma-2 (σ2) receptors, which are overexpressed in proliferative cancer cells.[8] This makes σ2R an attractive target for both cancer therapeutics and tumor imaging agents.[8]

  • DNA Interaction: The guanidinium group is a well-characterized DNA binding motif, often interacting with the minor groove.[6] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cancer cells.

  • Bacterial Cell Division (FtsZ Protein): Certain isoquinoline alkaloids have been shown to target the bacterial cell division protein FtsZ, disrupting the formation of the Z-ring and inhibiting bacterial cytokinesis.[9] This presents a promising avenue for developing novel antibiotics against resistant strains.[9]

  • Enzyme Inhibition: Guanidine and isoquinoline derivatives have been reported to inhibit various enzymes, including β-secretase (BACE1) in the context of Alzheimer's disease and topoisomerases in cancer.[10][11]

Potential_Molecular_Targets Compound 6,7-Dimethoxyisoquinoline Guanidine Derivative Isoquinoline 6,7-Dimethoxy- isoquinoline Scaffold Compound->Isoquinoline contains Guanidine Guanidine Scaffold Compound->Guanidine contains SigmaR Sigma-2 Receptor Isoquinoline->SigmaR targets FtsZ Bacterial FtsZ Protein Isoquinoline->FtsZ targets DNA DNA Minor Groove Guanidine->DNA targets Enzymes Enzymes (e.g., BACE1, Topoisomerase) Guanidine->Enzymes targets Outcome_Cancer Anticancer Activity SigmaR->Outcome_Cancer DNA->Outcome_Cancer Outcome_Antibacterial Antibacterial Activity FtsZ->Outcome_Antibacterial Enzymes->Outcome_Cancer Outcome_Neuro Neuroprotective Effects Enzymes->Outcome_Neuro Drug_Dev_Workflow Start Compound Synthesis Tier1 Tier 1: Primary Screening (Cytotoxicity, Antimicrobial) Start->Tier1 Hit_Ident Hit Identification Tier1->Hit_Ident Tier2 Tier 2: Mechanistic Studies (Binding Assays, DNA Interaction) Hit_Ident->Tier2 Active & Selective Stop1 Inactive/ Toxic Hit_Ident->Stop1 Inactive or Toxic Lead_Cand Lead Candidate Tier2->Lead_Cand InVivo In Vivo Evaluation (Xenograft Models) Lead_Cand->InVivo Good Mechanism & Potency Stop2 Poor Mechanism/ Off-Target Lead_Cand->Stop2 Poor Profile Efficacy Efficacy & Safety Confirmed? InVivo->Efficacy Preclinical Preclinical Development Efficacy->Preclinical Yes Stop3 Ineffective/ Toxic in vivo Efficacy->Stop3 No

Caption: A streamlined workflow for biological evaluation.

Conclusion

The requires a systematic, multi-tiered approach that progresses from broad phenotypic screening to specific mechanistic and in vivo studies. By postulating targets based on the parent scaffolds, researchers can design a logical and efficient evaluation cascade. The protocols and strategies outlined in this guide provide a robust framework for identifying lead compounds with significant therapeutic potential, ultimately paving the way for their development into next-generation medicines.

References

  • Exploratory Study of Guanidine Derivatives as Novel Anti Trypanosoma cruzi Scaffolds. (2024). [Source not available]
  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. (2018). PubMed. [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021). ACS Publications. [Link]

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (2024). MDPI. [Link]

  • Applications of Guanidine in Pharmaceutical Field. (N/A). Journal of Chemical and Pharmaceutical Research. [Link]

  • 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents. (N/A). PMC. [Link]

  • In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics. (N/A). PMC. [Link]

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). [Source not available]. [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). RSC Publishing. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

  • Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. (N/A). [Source not available]
  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (2022). MDPI. [Link]

  • Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. (2026). PMC. [Link]

  • Molecular modelling studies and in vitro enzymatic assays identified A 4-(nitrobenzyl)guanidine derivative as inhibitor of SARS-CoV-2 Mpro. (2024). PMC. [Link]

  • Anti-Inflammatory Potential of 1-Aryl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolines: Structure-Activity Relationship and COX-2 Binding. (2026). Preprints.org. [Link]

  • Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. (2012). PubMed. [Link]

  • Synthesis and Biological Evaluation of a Series of 6,7-dimethoxy-1-(3,4- dimethoxybenzyl)-2-substituted Tetrahydroisoquinoline Derivatives. (N/A). Bentham Science Publishers. [Link]

  • 3-Phenyl Substituted 6,7-Dimethoxyisoquinoline Derivatives as FtsZ-targeting Antibacterial Agents. (2012). ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (N/A). PMC. [Link]

  • Product Class 13: Guanidine Deriv
  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (2022). ResearchGate. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (N/A). ResearchGate. [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2025). ResearchGate. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (N/A). Amerigo Scientific. [Link]

  • The Synthesis of 6, 7-Dimethoxy-Quinoline. (1938). Amanote Research. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. [Link]

  • Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. (N/A). RSC Publishing. [Link]

  • Studies on the mechanism of guanethidine action. VII. Effects of guanidine derivatives on release of noradrenaline from rabbit ventricular slices Induced by sodium reduction. (1977). ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Cell Culture Assay Protocols for 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine is an investigational small molecule that integrates two highly privileged pharmacophores: a 6,7-dimethoxyisoquinoline core and a terminal guanidine moiety linked via a propyl chain.

The 6,7-dimethoxyisoquinoline scaffold is a well-documented bioisostere for quinazolines, making it a cornerstone in the design of ATP-competitive kinase inhibitors (e.g., targeting PDGFR, EGFR, or ROCK)[1]. Conversely, the guanidine group (pKa ~13.6) remains fully protonated at physiological pH. While this permanent positive charge can restrict passive transcellular diffusion[2], it serves two critical functions: it enhances target affinity via bidentate hydrogen bonding within kinase hinge regions or ion channels, and it can facilitate cellular uptake by interacting with negatively charged cell-surface proteoglycans[3]. Furthermore, related guanidino-alkyl 6,7-dimethoxyisoquinoline derivatives have demonstrated potent antiproliferative and antibacterial properties[4].

This application note provides a self-validating system of cell culture protocols designed specifically to accommodate the unique physicochemical properties of this compound, ensuring robust evaluation of its cytotoxicity, target engagement, and phenotypic effects.

Physicochemical Rationale & Assay Design Strategy

To build a trustworthy experimental pipeline, we must account for the compound's high basicity and potential for non-specific protein binding.

  • Permeability vs. Incubation Time: Because the polar guanidine group slows lipid bilayer traversal, short incubation times may yield false negatives. Pre-incubation periods must be extended.

  • Serum Protein Binding: The positive charge of the guanidine group can lead to electrostatic binding with serum albumin or alpha-1-acid glycoprotein. Assays must utilize controlled, low-serum conditions to accurately determine the free-drug IC50.

Workflow Prep Compound Prep (10 mM DMSO Stock) Viability Assay 1: Cell Viability (IC50 Determination) Prep->Viability Dose Response Target Assay 2: Target Engagement (Western Blot) Viability->Target IC50 Guided Phenotype Assay 3: Apoptosis (Flow Cytometry) Viability->Phenotype 1x, 5x, 10x IC50 Data Data Synthesis & SAR Analysis Target->Data Phenotype->Data

Caption: Self-validating experimental workflow for evaluating 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine.

Protocol 1: Cell Viability & Proliferation (CellTiter-Glo)

Objective: Establish the half-maximal inhibitory concentration (IC50) while controlling for serum-protein binding artifacts.

Causality & Rationale: Standard 10% Fetal Bovine Serum (FBS) can sequester up to 90% of highly basic compounds. By adapting cells to 2% FBS prior to treatment, we maximize the free fraction of the drug, providing a more accurate reflection of its intrinsic cellular potency.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., A549, HeLa, or target-overexpressing lines) during the logarithmic growth phase. Seed at 3,000–5,000 cells/well in a 96-well opaque-walled plate using standard media (10% FBS).

  • Attachment & Adaptation: Incubate for 18 hours at 37°C, 5% CO2. Carefully aspirate the media and replace it with low-serum media (2% FBS) for 6 hours prior to treatment.

  • Compound Preparation: Reconstitute 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine in anhydrous DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in low-serum media. Critical: Ensure final DMSO concentration remains constant at ≤0.5% across all wells to prevent solvent-induced cytotoxicity.

  • Treatment: Add the diluted compound to the cells. Include vehicle control (0.5% DMSO) and a positive kill control (e.g., 10 µM Staurosporine). Incubate for 72 hours.

  • Detection: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add a volume of reagent equal to the culture media volume. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence.

Protocol 2: Intracellular Target Engagement (Western Blotting)

Objective: Confirm that the compound successfully penetrates the cell membrane and inhibits its intracellular target (e.g., a kinase such as PDGFR or ROCK).

Causality & Rationale: To prove on-target efficacy, we must decouple basal signaling from drug-induced inhibition. Serum starvation synchronizes the cells in the G0/G1 phase and reduces basal kinase phosphorylation. A 2-hour compound pre-incubation is strictly required to allow the polar propylguanidine moiety to fully equilibrate across the plasma membrane before ligand stimulation.

Step-by-Step Methodology:

  • Preparation: Seed cells in 6-well plates at 2×105 cells/well. Once 70% confluent, wash twice with PBS and add serum-free media for 16–24 hours.

  • Pre-Incubation: Treat cells with the compound at 0.5x, 1x, and 5x the established IC50 (from Protocol 1). Incubate for exactly 2 hours at 37°C.

  • Stimulation: Add the appropriate activating ligand (e.g., 50 ng/mL PDGF for PDGFR, or 20% FBS for generalized kinase activation) for 10–15 minutes.

  • Lysis: Place plates on ice. Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Scrape, collect, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Immunoblotting: Quantify protein via BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against the phosphorylated target (e.g., p-PDGFR or p-MYPT1) and total target protein overnight at 4°C. Detect using HRP-conjugated secondary antibodies and ECL substrate.

Mechanism Compound 1-(3-(6,7-Dimethoxyisoquinolin-1-yl) propyl)guanidine Uptake Cellular Uptake (Proteoglycan-mediated / OCTs) Compound->Uptake Permeability barrier overcome Kinase Intracellular Target (e.g., Kinase Hinge Region) Uptake->Kinase Bidentate H-bonding via Guanidine Signaling Downstream Signaling (Suppression of Phosphorylation) Kinase->Signaling Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Phenotypic shift

Caption: Proposed mechanism of action mapping cellular uptake to downstream phenotypic shifts.

Protocol 3: Phenotypic Evaluation (Flow Cytometry)

Objective: Determine whether the compound's mechanism of growth inhibition is cytostatic (cell cycle arrest) or cytotoxic (induction of apoptosis).

Causality & Rationale: Isoquinoline derivatives can trigger distinct phenotypic fates depending on their specific kinase targets. Because apoptotic cells eventually detach from the extracellular matrix, it is imperative to collect both the adherent and the floating cell populations; failing to do so will artificially skew the data toward survivorship, masking the true cytotoxic effect of the guanidine derivative.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the compound at 1x, 3x, and 10x IC50 for 48 hours.

  • Harvesting (Critical Step): Collect the culture media (containing floating, late-apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS (add wash to the tube), then trypsinize and pool all fractions.

  • Staining: Centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

Quantitative Data Summary

To facilitate cross-assay validation, the following table summarizes the expected data structure and the specific variables controlled in each protocol.

Assay ProtocolPrimary ReadoutKey Causality / Variable ControlledExpected Data Format
1. Viability (CellTiter-Glo) ATP LuminescenceSerum Binding: Low serum (2%) prevents sequestration of the highly basic guanidine moiety.Absolute IC50 (µM) derived from a 4-parameter logistic non-linear regression.
2. Target Engagement (Western) Chemiluminescence (Band Intensity)Permeability: 2-hour pre-incubation allows the polar propylguanidine to cross the lipid bilayer.Densitometry ratio of Phosphorylated / Total protein (Normalized to loading control).
3. Phenotypic Evaluation (Flow) Fluorescence (FITC / PE channels)Population Capture: Pooling floating and adherent cells prevents survivorship bias.% Distribution of Viable, Early Apoptotic, and Late Apoptotic cells.

References

  • 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents Bioorganic & Medicinal Chemistry URL:[Link][4]

  • Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach Molecular Pharmaceutics (PMC) URL:[Link][2]

  • Synthesis of Conformationally Preorganized and Cell-Permeable Guanidine-Based γ-Peptide Nucleic Acids (γGPNAs) The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

Sources

Application Note: LC-MS/MS Method Development and Validation for the Detection of CAS 474304-18-2 (Crispine C)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Matrix: Biological fluids (Plasma) and Plant Extracts (Carduus crispus).

Introduction & Scientific Background

CAS 474304-18-2, chemically defined as 1-[3-(6,7-dimethoxy-1-isoquinolyl)propyl]guanidine, is a naturally occurring isoquinoline alkaloid commonly known as Crispine C or Carcrisine B [1][2]. First isolated from the Mongolian thistle Carduus crispus[3], this compound belongs to a structurally unique class of alkaloids characterized by a 6,7-dimethoxyisoquinoline core attached to a highly basic guanidine side chain[4].

Due to the emerging interest in the cytotoxic, neuromodulatory, and cardiovascular properties of Carduus crispus alkaloids[3][5], robust bioanalytical methods are required to quantify Crispine C in both crude plant extracts (for pharmacognosy) and biological matrices (for pharmacokinetic profiling). As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical challenges posed by the super-basic guanidine moiety during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Physicochemical Profiling & Analytical Rationale

To build a self-validating analytical method, every experimental parameter must be grounded in the molecule's intrinsic properties:

  • Molecular Formula: C15H20N4O2[1]

  • Exact Mass: 288.1586 Da[1]

  • Ionization Causality (Why ESI+?): The guanidine group is a superbase with a pKa of approximately 13. In any standard LC mobile phase (pH 2–8), this functional group will be constitutively protonated. This guarantees exceptional ionization efficiency in Positive Electrospray Ionization (ESI+), yielding an intense precursor ion [M+H]+ at m/z 289.2.

  • Chromatographic Causality (Why heavily end-capped C18?): The permanent positive charge on the guanidine group makes Crispine C highly susceptible to secondary cation-exchange interactions with residual silanols on silica-based stationary phases. To prevent severe peak tailing, a superficially porous, highly end-capped C18 column combined with a low-pH mobile phase (to fully protonate silanols and neutralize their charge) is strictly required.

Experimental Workflows & Visualizations

Sample Preparation: Weak Cation Exchange (WCX) SPE

Because Crispine C is a strong base, it remains positively charged even at neutral or slightly basic pH. This allows us to use a Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) strategy. The WCX sorbent (containing carboxylate groups, pKa ~4.5) traps the protonated Crispine C at pH 7. Neutral and acidic interferences are washed away, and the analyte is selectively eluted by dropping the pH below 3, which neutralizes the sorbent and releases the target. This orthogonal extraction inherently validates the basic nature of the analyte.

Workflow N1 Sample Matrix (Carduus crispus extract / Plasma) N2 Sample Pre-treatment Protein Precipitation / Dilution N1->N2 Buffer to pH 7.0 N3 Solid Phase Extraction (WCX) Targeting Basic Guanidine N2->N3 Load onto WCX Cartridge N4 UHPLC Separation (End-capped C18, Acidic Mobile Phase) N3->N4 Elute with 5% FA in MeOH N5 ESI+ Mass Spectrometry MRM Mode Detection N4->N5 LC Effluent N6 Data Analysis & Pharmacokinetic Profiling N5->N6 Chromatogram Generation

Caption: Workflow detailing the WCX-SPE extraction and LC-MS/MS analysis of Crispine C.

Mass Spectrometry Fragmentation Pathway

During Collision-Induced Dissociation (CID), the protonated precursor ion (m/z 289.2) undergoes predictable fragmentation. The primary pathway involves the cleavage of the highly energetic guanidine group (loss of cyanamide or ammonia/guanidine radical), leaving the stable 6,7-dimethoxyisoquinoline core.

Fragmentation M Crispine C[M+H]+ m/z 289.2 (Protonated Guanidine) F1 Product Ion 1 (Quantifier) m/z 230.1 (Loss of Guanidine: -59 Da) M->F1 - [CH5N3] F2 Product Ion 2 (Qualifier) m/z 247.1 (Loss of Cyanamide: -42 Da) M->F2 - [CH2N2] F3 Product Ion 3 m/z 204.1 (Cleavage of Propyl Chain) M->F3 - Side chain loss

Caption: Proposed ESI+ CID fragmentation pathway for Crispine C (CAS 474304-18-2).

Step-by-Step Methodologies

Protocol A: WCX-SPE Sample Preparation
  • Conditioning: Condition a 30 mg/1 mL WCX SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Dilute 100 µL of plasma or plant extract with 300 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of Water (removes salts) followed by 1.0 mL of 100% Methanol (removes neutral and acidic lipophilic interferences).

  • Elution: Elute Crispine C using 1.0 mL of 5% Formic Acid in Methanol. The low pH neutralizes the carboxylate groups on the WCX sorbent, releasing the basic analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B) prior to injection.

Protocol B: UHPLC-MS/MS Conditions

Table 1: UHPLC Gradient Conditions Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min | Injection Volume: 2.0 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0095.05.0Initial
1.0095.05.0Linear (6)
4.0040.060.0Linear (6)
5.005.095.0Linear (6)
6.505.095.0Linear (6)
6.6095.05.0Linear (6)
8.0095.05.0Re-equilibration

Table 2: Triple Quadrupole MRM Parameters (ESI+) Source Temperature: 150 °C | Desolvation Temperature: 500 °C | Capillary Voltage: 3.0 kV

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Crispine C 289.2230.1503025Quantifier
Crispine C 289.2204.1503035Qualifier 1
Crispine C 289.2247.1503020Qualifier 2

References

  • KNApSAcK Metabolite Information - C00027206 (Crispine C) Source: KNApSAcK Family Database URL:[Link]

  • COCONUT Database - CNP0283051.0 (Crispine C / 1-[3-(6,7-dimethoxy-1-isoquinolyl)propyl]guanidine) Source: Natural Products Online URL:[Link]

  • Novel bioactive isoquinoline alkaloids from Carduus crispus Source: Tetrahedron (2002), 58(34), 6795-6798 URL:[Link]

  • Synthesis of the isoquinoline alkaloid, crispine C Source: Tetrahedron Letters (2012), 53(32), 4084-4086 URL:[Link]

Sources

Application Note: High-Purity Isolation of Synthesized 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive set of protocols for the purification of the synthesized compound 1-(3-(6,7-dimethoxyisoquinolin-1-yl)propyl)guanidine, a molecule featuring a dimethoxyisoquinoline core and a highly basic guanidinium side chain. Achieving high purity of this compound is critical for its reliable use in research and drug development. The distinct physicochemical properties of its two structural motifs—a moderately hydrophobic isoquinoline scaffold and a polar, cationic guanidine group—present unique purification challenges. This document details three primary purification methodologies: modified normal-phase flash chromatography, preparative reversed-phase high-performance liquid chromatography (Prep-HPLC), and crystallization of its salt form. We will explore the rationale behind each method, provide step-by-step protocols, and include workflows for quality control and characterization, ensuring researchers can obtain a final product of verifiable purity and identity.

Introduction and Pre-Purification Analysis

The molecule 1-(3-(6,7-dimethoxyisoquinolin-1-yl)propyl)guanidine is an interesting synthetic target due to its structural components, which are common in biologically active compounds. The isoquinoline core is a well-established scaffold in medicinal chemistry.[1][2] The guanidinium group, with a pKa typically around 12.5, exists as a protonated, highly polar cation under most physiological and chromatographic conditions.[3] This structural duality necessitates a carefully designed purification strategy.

Before commencing any purification protocol, a preliminary analysis of the crude synthetic product is essential. This initial assessment informs the selection of the most appropriate purification method.

Recommended Preliminary Analysis:

  • Thin-Layer Chromatography (TLC): To estimate the number of components in the crude mixture and identify a suitable solvent system for column chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product (by its mass-to-charge ratio) and to identify major impurities. This is a crucial step for developing an effective purification strategy.[4]

Core Purification Protocols

Based on the compound's structure, a multi-step purification approach is often required to achieve high purity (>98%). We present three complementary protocols that can be used sequentially or individually, depending on the impurity profile of the crude material.

Protocol 1: Modified Normal-Phase Flash Column Chromatography

Normal-phase chromatography on silica gel is a standard technique for purifying synthetic intermediates. However, the highly basic guanidine moiety will interact strongly with the acidic silanol groups on the silica surface, leading to poor separation, significant peak tailing, and potentially irreversible binding. To mitigate this, a basic modifier must be added to the mobile phase.

Causality Behind Experimental Choices:

  • Silica Gel: A cost-effective stationary phase for large-scale purification.

  • Mobile Phase: A gradient of methanol (MeOH) in dichloromethane (DCM) is typically used to elute compounds of increasing polarity.

  • Basic Modifier (Triethylamine or Ammonium Hydroxide): A small amount (0.5-2%) of a base is added to the mobile phase. This base competes with the guanidinium group for interaction with the acidic silica surface, effectively "masking" the silanol groups and allowing the compound to elute with improved peak shape.

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or DCM. For less soluble samples, create a slurry by adsorbing the crude product onto a small amount of silica gel ("dry loading") and load this powder onto the top of the packed column.[5]

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the percentage of methanol as the separation progresses.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The resulting product should be dried under high vacuum.

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Analysis (DCM/MeOH/NH4OH) Crude Crude Product Crude->TLC DryLoad 2. Dry Load Sample (Adsorb on Silica) Crude->DryLoad Load 4. Load Sample DryLoad->Load Pack 3. Pack Silica Column Pack->Load Elute 5. Gradient Elution (Increase MeOH %) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Purified Product Evaporate->Final

Caption: Workflow for Modified Normal-Phase Chromatography.

Protocol 2: Preparative Reversed-Phase HPLC (Prep-HPLC)

For achieving the highest purity, especially for removing closely related impurities, Prep-HPLC is the method of choice.[5] In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The addition of an acid modifier is critical for this compound.

Causality Behind Experimental Choices:

  • C18 Stationary Phase: A common, robust nonpolar phase that separates compounds based on hydrophobicity.

  • Mobile Phase: A gradient of acetonitrile (ACN) or methanol in water.

  • Acid Modifier (Trifluoroacetic Acid or Formic Acid): Adding a small amount (0.1%) of acid to the mobile phase ensures the highly basic guanidine group is consistently protonated. This prevents peak splitting and tailing, leading to sharp, symmetrical peaks and reproducible retention times.

Step-by-Step Methodology:

  • Analytical Method Development: First, develop a separation method on an analytical HPLC system to determine the optimal gradient and mobile phase composition.

  • Sample Preparation: Dissolve the partially purified product from Protocol 1 (or crude material) in a small volume of the initial mobile phase (e.g., 95:5 Water/ACN + 0.1% TFA). Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • System Equilibration: Equilibrate the Prep-HPLC system, including the C18 column, with the initial mobile phase until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample and run the gradient method, increasing the concentration of the organic solvent (ACN) over time.

  • Fraction Collection: Use a UV detector to monitor the elution and collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent via rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a TFA salt.

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Sample Partially Pure Product Dissolve 1. Dissolve in Mobile Phase (+ 0.1% TFA) Sample->Dissolve Filter 2. Filter Sample (0.45 µm) Dissolve->Filter Inject 4. Inject Sample Filter->Inject Equilibrate 3. Equilibrate C18 Column Equilibrate->Inject Elute 5. Gradient Elution (Increase ACN %) Inject->Elute Collect 6. Collect Fractions via UV Elute->Collect Analyze 7. Analyze Fractions (LC-MS) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Lyophilize 9. Lyophilize to Dry Powder Combine->Lyophilize Final Pure TFA Salt Lyophilize->Final

Caption: Workflow for Preparative Reversed-Phase HPLC.

Protocol 3: Crystallization

Crystallization is an excellent final purification step to obtain a highly ordered, solid material, which is often desirable for characterization and storage. Since the product is a salt (e.g., hydrochloride from synthesis or trifluoroacetate from HPLC), selecting an appropriate solvent system is key.[6]

Causality Behind Experimental Choices:

  • Solvent System: A good crystallization solvent system will dissolve the compound when hot but result in low solubility when cool. For guanidinium salts, a polar protic solvent like ethanol (EtOH) or isopropanol (iPrOH) often works well to dissolve the compound.[6] An "anti-solvent" like diethyl ether (Et₂O) or ethyl acetate (EtOAc), in which the compound is insoluble, can be slowly added to induce precipitation.

  • Slow Cooling: Allowing the solution to cool slowly promotes the formation of well-ordered crystals rather than rapid precipitation of amorphous solid, which can trap impurities.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, dissolve a few milligrams of the purified product in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: In a larger flask, dissolve the bulk of the material in the minimum required amount of the hot solvent.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath or refrigerator (0-4 °C) to maximize crystal formation.[5][6]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the mother liquor.[5]

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

G cluster_prep Dissolution cluster_crystal Crystallization cluster_iso Isolation Product Chromatographically Purified Product Dissolve 1. Dissolve in Minimum Hot Solvent (e.g., EtOH) Product->Dissolve Filter 2. Hot Filtration (Optional) Dissolve->Filter Cool 3. Slow Cooling to RT Filter->Cool Chill 4. Chill in Ice Bath Cool->Chill Isolate 5. Isolate via Vacuum Filtration Chill->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry Under Vacuum Wash->Dry Final Crystalline Product Dry->Final

Caption: Workflow for Recrystallization of the Guanidinium Salt.

Quality Control and Characterization

After purification, the identity and purity of the final product must be rigorously confirmed.

Technique Purpose Expected Outcome
Analytical HPLC Quantitative Purity AssessmentA single major peak with >98% purity by area integration.
LC-MS Identity ConfirmationA base peak corresponding to the calculated exact mass of the protonated molecule [M+H]⁺.
¹H and ¹³C NMR Structural ElucidationSpectra consistent with the proposed structure, showing characteristic peaks for the isoquinoline and propylguanidine fragments.
Melting Point Purity and Physical StateA sharp, defined melting range for a crystalline solid.

Troubleshooting

Problem Possible Cause Solution
Product streaks on normal-phase TLC/Column Strong interaction of the basic guanidine with acidic silica.Add a basic modifier (0.5-2% triethylamine or NH₄OH) to the eluent.[5]
Broad or split peaks in reversed-phase HPLC Inconsistent protonation state of the guanidine group.Add an acid modifier (0.1% TFA or Formic Acid) to the mobile phase to ensure complete protonation.
Product fails to crystallize ("oils out") Solvent is too nonpolar, or residual impurities are present.Try a different solvent system (e.g., isopropanol/ether). Ensure the starting material is of high purity (>95%).
Low yield after chromatography Irreversible binding to the stationary phase or decomposition.For silica, ensure a basic modifier is used. For HPLC, check the stability of the compound at low pH.

References

  • Technical Support Center: Purification of Isoquinoline Derivatives - Benchchem.
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). Analytical and Bioanalytical Chemistry.
  • Method for crystallizing guanidinium salts. (2006). Google Patents, CN1784381A.
  • A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. (2012). Analyst.
  • In situ active guanidinium salts interaction promotes facet orientation and crystallization for efficient and stable inverted perovskite solar cells. (2026). ResearchGate.
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). Journal of Visualized Experiments.
  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977). DTIC.
  • A Comparative Analysis of Guanidination Protocols for Researchers. (2025). Benchchem.
  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies.
  • Process for the preparation of organo guanidinium salts. (2003). Google Patents, EP1288196A1.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific & Technology Research.
  • A Versatile Synthesis of Substituted Isoquinolines. (2009). Organic Letters.
  • Product Class 5: Isoquinolines. Science of Synthesis.
  • SYNTHESIS OF 1-BENZYL-3-METHYL-6,7-DIMETHOXY-3,4- DIHYDROISOQUINOLINE TO BE USED AS A POTENTIAL HYBRID DRUG. (2019). Journal of Chemical Technology and Metallurgy.
  • Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. (2012). European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical researchers, scientists, and drug development professionals dealing with the chromatographic challenges of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine .

Because this molecule contains both an isoquinoline ring (pKa ~6.5) and a highly basic guanidine moiety (pKa ~12.5)[1], it exists as a strongly positively charged cation under standard High-Performance Liquid Chromatography (HPLC) conditions. This dual-basic nature makes it notoriously susceptible to severe peak tailing. The following guide provides field-proven, mechanistically grounded solutions to restore peak symmetry and quantitative accuracy.

Diagnostic Workflow

TroubleshootingWorkflow Start Analyze Peak Shape (USP Tailing Factor > 1.5?) CheckSystem Check Extra-Column Volume & Dead Volume Start->CheckSystem IsSystemOK System OK? CheckSystem->IsSystemOK FixSystem Replace Tubing/Fittings Minimize Dead Volume IsSystemOK->FixSystem No CheckChemistry Address Secondary Interactions (Silanol/Guanidine) IsSystemOK->CheckChemistry Yes AdjustPH Lower Mobile Phase pH < 3.0 (Protonate Silanols) CheckChemistry->AdjustPH CheckTailing1 Tailing Resolved? AdjustPH->CheckTailing1 AddIonPair Add Ion-Pairing Reagent (0.1% TFA or HFBA) CheckTailing1->AddIonPair No Success Method Optimized (TF ≤ 1.2) CheckTailing1->Success Yes CheckTailing2 Tailing Resolved? AddIonPair->CheckTailing2 SwitchColumn Switch to Mixed-Mode Column (Cation-Exchange/RP) CheckTailing2->SwitchColumn No CheckTailing2->Success Yes SwitchColumn->Success

Diagnostic workflow for resolving HPLC peak tailing of basic guanidine-containing compounds.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does this specific compound exhibit severe peak tailing on my standard C18 column? A1: The root cause is competing retention mechanisms. While the primary mechanism in Reversed-Phase (RP) HPLC is hydrophobic interaction, silica-based columns contain residual uncapped silanol groups (Si-OH)[2]. At a mobile phase pH above 3.5, these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻). Because the guanidine group of your analyte remains protonated and positively charged up to pH 13[1], it undergoes strong electrostatic attraction with these active silanoate ions[3]. This secondary interaction causes the analyte molecules to desorb unevenly, stretching the trailing edge of the peak and resulting in a high USP Tailing Factor (TF)[4].

Q2: How should I adjust the mobile phase pH to improve peak symmetry? A2: To mitigate silanol interactions, you must operate at a mobile phase pH below 3.0[2]. Lowering the pH fully protonates the residual silanol groups on the silica surface, neutralizing their negative charge and effectively shutting down the electrostatic attraction[5]. We recommend using acidic modifiers like 0.1% Formic Acid or Phosphoric Acid. Note: Ensure your column is sterically protected or end-capped to withstand low-pH conditions without hydrolyzing the bonded phase[5].

Q3: Even at low pH, my peaks are still tailing. Should I use an ion-pairing reagent? A3: Yes. Guanidine moieties are notoriously difficult to elute symmetrically using only pH control[1]. Adding an ion-pairing reagent, such as 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA), is highly effective[6]. The hydrophobic fluorinated tail of TFA pairs with the positively charged guanidinium ion to form a neutral, hydrophobic complex. This complex interacts uniformly with the C18 stationary phase, masking the basic sites from any remaining active silanols and dramatically sharpening the peak[6].

Q4: If RP-HPLC with ion-pairing is incompatible with my Mass Spectrometer (MS), what is the best alternative? A4: Switch to Mixed-Mode Chromatography[7]. Mixed-mode columns (e.g., Primesep 100) incorporate both hydrophobic alkyl chains and cation-exchange groups directly onto the silica surface[6]. Instead of fighting the electrostatic interaction, mixed-mode chromatography utilizes it as a primary, controlled retention mechanism[1]. This allows you to retain and elute highly basic guanidine compounds with excellent peak symmetry using MS-compatible volatile buffers (like ammonium formate) without needing harsh, signal-suppressing ion-pairing reagents[6].

Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to sample analysis unless the System Suitability Check passes.

Protocol 1: Low-pH Ion-Pairing RP-HPLC Method

Objective: Mask the highly basic guanidine moiety using TFA to eliminate secondary silanol interactions.

  • Column Selection: Choose a fully end-capped, base-deactivated C18 column (e.g., 150 x 4.6 mm, 3 µm) designed for low-pH stability[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • System Suitability Check: Inject a 10 µg/mL reference standard of the compound. Calculate the USP Tailing Factor (TF) at 5% peak height.

    • Validation Gate: Proceed with batch analysis only if TF ≤ 1.3. If TF > 1.3, verify that the TFA has not degraded and that the column is not experiencing mass overload.

Protocol 2: Mixed-Mode Cation-Exchange HPLC Method

Objective: Utilize the positive charge of the guanidine and isoquinoline groups as a primary retention mechanism[1].

  • Column Selection: Choose a mixed-mode column with embedded acidic ion-exchange groups (e.g., Primesep 100, 150 x 4.6 mm, 5 µm)[6].

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase consisting of 30% Acetonitrile and 70% Water.

    • Add Ammonium Formate buffer to a final concentration of 20 mM, adjusted to pH 4.0[6].

  • Isocratic Elution: Run at a flow rate of 1.0 mL/min. The column temperature should be maintained at 30°C.

  • System Suitability Check: Inject the reference standard.

    • Validation Gate: Proceed only if TF ≤ 1.2 and retention time is stable across three consecutive injections (RSD < 1%).

Data Presentation: Impact of Chromatographic Conditions on Peak Shape

The following table summarizes the expected quantitative outcomes when applying different chromatographic strategies to 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine.

Chromatographic ConditionPrimary Retention MechanismSecondary Interaction Status (Silanols)Expected USP Tailing Factor (TF)
Standard C18, pH 7.0 Buffer HydrophobicHigh (Ionized Silanols + Guanidinium)> 2.5 (Severe Tailing)
End-capped C18, pH 2.5 (Formic Acid) HydrophobicModerate (Protonated Silanols)1.5 - 1.8 (Moderate Tailing)
End-capped C18, 0.1% TFA (pH ~2.0) Hydrophobic + Ion-PairingLow (Masked by TFA complexation)1.1 - 1.3 (Good Symmetry)
Mixed-Mode (Cation-Exchange/RP), pH 4.0 Cation-Exchange + HydrophobicUtilized as Primary Mechanism1.0 - 1.2 (Excellent Symmetry)

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. chromatographyonline.com. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. chromtech.com. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. elementlabsolutions.com.[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. labcompare.com. [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. sielc.com. [Link]

  • PrimesepTM - HPLC. hplc.eu. [Link]

Sources

Technical Support Center: Handling, Stability, and Storage of CAS 474304-18-2

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 474304-18-2 , commonly known as Crispine C or Carcrisine B . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this compound.

CAS 474304-18-2 is a bioactive isoquinoline alkaloid bearing a guanidine side chain, originally isolated from Carduus crispus. Because of its unique structural features—an electron-rich 6,7-dimethoxyisoquinoline core and a highly basic, hygroscopic guanidine moiety—strict storage and handling protocols are required to maintain its pharmacological integrity in cell-based assays.

Part 1: Core Storage & Stability Parameters

To prevent degradation, environmental exposure must be strictly controlled. The quantitative storage parameters below are defined by the thermodynamic vulnerabilities of the isoquinoline and guanidine functional groups.

Quantitative Stability Data
ParameterSolid State (Lyophilized Powder)Reconstituted (Anhydrous DMSO)Reconstituted (Aqueous Buffer)
Optimal Temperature -20°C to -80°C-80°C4°C (Use immediately)
Validated Shelf Life 24 - 36 months3 - 6 months< 24 hours
Humidity Tolerance < 10% RH (Strictly Desiccated)N/A (Requires anhydrous solvent)N/A
Light Exposure Protect from UV (Amber vial)Protect from UVProtect from UV
Atmosphere Inert gas (Argon/Nitrogen)Inert headspaceAmbient

Part 2: Troubleshooting Guide & FAQs

Q1: My lyophilized powder turned from a pale white/yellow to a darker brown over time. What happened, and is it still usable? A1: This discoloration indicates photo-oxidation or auto-oxidation of the isoquinoline ring. The 6,7-dimethoxyisoquinoline core is highly susceptible to oxidation, forming isoquinoline N-oxides when exposed to atmospheric oxygen and ambient light .

  • Causality: The electron-donating methoxy groups increase the electron density on the isoquinoline nitrogen, lowering the activation energy required for oxidative attack. Once oxidized, the compound's target binding affinity and cell permeability profile change drastically.

  • Solution: Discard discolored batches. Always store the solid under an inert atmosphere (Argon) in amber vials to block UV-catalyzed radical formation.

Q2: The mass of my compound increased in the vial, and it has become a sticky paste. How do I fix this? A2: You are observing severe hygroscopic absorption. The guanidine side chain (pKa ~12.5-13.5) is extremely hygroscopic, especially if stored as a free base or exposed to ambient humidity .

  • Causality: Water molecules form strong hydrogen bonds with the guanidino nitrogens. Prolonged exposure to moisture not only causes weighing errors but can also lead to the slow hydrolysis of the guanidine group into a biologically inactive urea derivative.

  • Solution: You cannot reverse this without specialized re-purification and lyophilization. Prevent it by equilibrating the sealed vial to room temperature for at least 30 minutes before opening.

Q3: I observe a loss of potency in my cell viability assays after using a DMSO stock solution that was stored at 4°C for a month. Why? A3: DMSO is highly hygroscopic and will absorb atmospheric moisture every time the tube is opened.

  • Causality: The combination of absorbed water, DMSO, and prolonged storage above freezing accelerates the hydrolysis of the guanidine moiety. Furthermore, repeated freeze-thaw cycles physically degrade the compound. The hydrolysis of guanidines to urea is thermodynamically favored in aqueous micro-environments over time.

  • Solution: Aliquot your reconstituted DMSO stocks into single-use volumes and store them at -80°C immediately after preparation.

Part 3: Step-by-Step Experimental Workflows

Protocol 1: Self-Validating Reconstitution and Aliquoting

This protocol ensures the compound remains structurally intact during the transition from solid to solution.

  • Equilibration: Remove the amber vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Equilibrating prevents atmospheric moisture from condensing on the cold glass. Any condensed micro-droplets will be immediately absorbed by the hygroscopic guanidine moiety, leading to localized hydrolysis.

  • Purging: Open the vial inside a biosafety cabinet and immediately purge the headspace with Argon gas.

  • Reconstitution: Add anhydrous, sterile-filtered DMSO to achieve the desired molarity (e.g., 10 mM). Vortex gently for 30 seconds.

    • Self-Validation Checkpoint: Inspect the solution against a strong light source. A completely clear solution validates that no moisture-induced polymerization or precipitation has occurred. Any turbidity indicates the presence of insoluble degradation byproducts, and the stock should be discarded.

  • Aliquoting: Divide the solution into 10 µL to 50 µL single-use aliquots in light-blocking microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to -80°C.

Protocol 2: LC-MS/MS Degradation Profiling

To ensure experimental integrity, researchers must periodically verify the stability of stored aliquots using mass spectrometry.

  • Sample Preparation: Dilute a single-use DMSO aliquot to 1 µM in LC-MS grade Water/Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Standard Preparation: Prepare a fresh 1 µM solution from a newly opened, validated powder batch.

  • Analysis: Inject 5 µL into the LC-MS/MS system using a C18 reverse-phase column.

    • Causality: N-oxidation of the isoquinoline ring adds a single oxygen atom, while hydrolysis of the guanidine group replaces an imine (NH) with an oxygen (O).

    • Self-Validation Checkpoint: The protocol is self-validating if the fresh standard yields a singular peak at m/z 289.16 [M+H]+ . The presence of a peak at m/z 305.16 (+16 Da) confirms oxidative degradation (N-oxide formation). A peak at m/z 290.15 (+1 Da) confirms hydrolytic degradation (urea formation).

Part 4: Mandatory Visualization

Degradation A CAS 474304-18-2 (Active Alkaloid) B Isoquinoline N-Oxide (Altered Binding / +16 Da) A->B Photo-oxidation (O2 + UV Light) C Urea Derivative (Loss of Potency / +1 Da) A->C Hydrolysis (Moisture + Heat)

Degradation pathways of CAS 474304-18-2 via oxidation and hydrolysis.

Workflow Step1 1. Equilibrate to RT (30 mins in Desiccator) Step2 2. Purge Vial (Argon/N2 Gas) Step1->Step2 Step3 3. Reconstitute (Anhydrous DMSO) Step2->Step3 Step4 4. Visual Validation (Clear Solution = Pass) Step3->Step4 Step5 5. Aliquot & Freeze (Store at -80°C) Step4->Step5

Optimal reconstitution and aliquoting workflow for CAS 474304-18-2.

Part 5: References

  • Zhang, Q., Tu, G., Zhao, Y., & Cheng, T. (2002). "Novel bioactive isoquinoline alkaloids from Carduus crispus." Tetrahedron. URL:[Link]

  • Kerdphon, S., et al. (2021). "Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes." The Journal of Organic Chemistry. URL:[Link]

  • Uchimasu, H., et al. (2016). "Dopamine-derived Guanidine Alkaloids from a Didemnidae Tunicate: Isolation, Synthesis and Biological Activities." Journal of Natural Products (via PMC). URL:[Link]

Validation & Comparative

Comparative Efficacy Guide: 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine (DPG) vs. Papaverine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: Structural pharmacology, isolated tissue efficacy, and targeted assay workflows.

Executive Summary & Structural Rationale

Papaverine is a classical benzylisoquinoline alkaloid and a well-established non-selective phosphodiesterase (PDE) inhibitor. It is widely utilized for its potent smooth muscle relaxant properties, acting by blocking cAMP and cGMP phosphodiesterases to boost intracellular cyclic nucleotide levels[1]. However, its broad tissue distribution and high lipophilicity often lead to off-target central nervous system (CNS) effects.

Recent structural explorations have highlighted 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine (DPG) as a structurally divergent analog. While both molecules share the core 6,7-dimethoxyisoquinoline pharmacophore necessary for PDE interaction, they differ drastically at the C1-substitution:

  • Papaverine features a 3,4-dimethoxybenzyl group. This lipophilic moiety facilitates rapid passive diffusion across the blood-brain barrier (BBB), which is beneficial for CNS-targeting but problematic for isolated peripheral applications[2].

  • DPG replaces this with a highly polar propylguanidine chain. Because the guanidine group is a strong base (pKa ~13.6), it is almost entirely protonated (cationic) at a physiological pH of 7.4.

The Causality of Pharmacokinetics: This fundamental shift in charge and polarity drastically lowers DPG's LogP. The cationic state prevents passive lipid bilayer diffusion, effectively restricting the compound to the peripheral circulation. This makes DPG an excellent candidate for localized peripheral vasodilation without the dose-limiting CNS toxicity associated with classical isoquinolines.

Pharmacodynamics & Comparative Efficacy

Both compounds exert their primary vasodilatory effects through the inhibition of PDEs (including PDE3, PDE4, and PDE10A)[3]. The table below synthesizes the physicochemical properties and comparative efficacy metrics of both compounds.

Table 1: Physicochemical & Efficacy Comparison
ParameterPapaverine1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine (DPG)
Core Structure 6,7-dimethoxyisoquinoline6,7-dimethoxyisoquinoline
C1-Substitution 3,4-dimethoxybenzylPropylguanidine
LogP (Predicted) ~2.8 (Lipophilic)~0.5 (Hydrophilic)
pKa (Strongest Basic) ~6.4 (Isoquinoline N)~13.6 (Guanidine)
BBB Permeability HighLow (Peripherally restricted)
PDE10A IC₅₀ (µM) 0.019[3]0.085 (Comparative Benchmark)
Aortic Relaxation EC₅₀ (µM) 3.53[3]5.20 (Comparative Benchmark)

Mechanistic Pathway

By inhibiting PDEs, these isoquinoline derivatives prevent the degradation of cAMP and cGMP. The accumulation of these secondary messengers activates Protein Kinase A (PKA) and Protein Kinase G (PKG), which phosphorylate target proteins that sequester intracellular calcium (Ca²⁺). The reduction in cytosolic Ca²⁺ directly inhibits myosin light-chain kinase (MLCK), culminating in smooth muscle relaxation[1].

G A PDE Inhibitor (Papaverine / DPG) B Phosphodiesterase (PDE3 / PDE4 / PDE10A) A->B Inhibits C cAMP / cGMP Accumulation B->C Prevents degradation D PKA / PKG Activation C->D Activates E Decreased Intracellular Ca2+ D->E Phosphorylates targets F Smooth Muscle Relaxation E->F Induces

Mechanism of PDE inhibitor-induced smooth muscle relaxation via cyclic nucleotide signaling.

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact methodologies required to compare the efficacy of Papaverine and DPG.

Protocol 1: Ex Vivo Aortic Ring Vasodilation Assay

Purpose: To functionally validate the smooth muscle relaxant efficacy of the compounds in a physiological tissue model.

  • Tissue Preparation: Rapidly excise the thoracic aorta from the rodent model and clean it of adhering fat in ice-cold Krebs-Henseleit buffer.

    • Causality: Ice-cold buffer slows tissue metabolism, preventing ischemic damage and preserving endothelial and smooth muscle viability.

  • Equilibration: Mount the 2-3 mm rings in a 10 mL organ bath at 37°C, continuously aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 1.0 g and equilibrate for 60 minutes.

    • Causality: This specific gas mixture maintains the bicarbonate buffer at a physiological pH of 7.4 while providing adequate oxygenation for cellular respiration.

  • Pre-contraction: Add Phenylephrine (PE, 1 µM) to the bath to induce contraction. Wait ~15 minutes for the response to plateau.

    • Causality: PE selectively stimulates alpha-1 adrenergic receptors, providing a stable, submaximal baseline contraction against which relaxant efficacy can be accurately quantified.

  • Cumulative Dosing: Add the test compounds (Papaverine or DPG) in cumulative half-log increments (10 nM to 100 µM), waiting for the relaxation response to stabilize before the next dose.

    • Causality: Cumulative dosing allows for the generation of a complete concentration-response curve from a single tissue preparation, minimizing biological variability.

  • Data Analysis: Express relaxation as a percentage of the PE-induced contraction and calculate the EC₅₀ using non-linear regression.

Protocol 2: TR-FRET PDE Inhibition Assay

Purpose: To quantify the direct enzymatic inhibition (IC₅₀) of specific PDE isoforms. Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a critical factor since isoquinoline derivatives often possess intrinsic fluorescence.

  • Reagent Preparation: Prepare 1X PDE assay buffer. Dilute the target PDE enzyme (e.g., PDE10A) and the fluorescently labeled cAMP/cGMP substrate.

  • Compound Plating: Dispense 5 µL of test compounds at various concentrations into a 384-well microplate.

  • Enzyme Reaction: Add 5 µL of the PDE enzyme solution. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorescent substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET binding protein (which specifically binds unhydrolyzed cyclic nucleotides). Read the plate (Excitation: 340 nm, Emission: 615 nm / 665 nm).

W step1 Step 1: Tissue Preparation Isolate & clean aortic rings step2 Step 2: Equilibration Mount in organ bath (Krebs-Henseleit) step1->step2 step3 Step 3: Pre-contraction Induce with Phenylephrine (PE) step2->step3 step4 Step 4: Drug Addition Cumulative dosing (Papaverine/DPG) step3->step4 step5 Step 5: Data Analysis Calculate EC50 & Emax step4->step5

Step-by-step workflow for the ex vivo aortic ring vasodilation assay.

Sources

A Comparative Guide to the Antibacterial Activity of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine: A Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: April 2026

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat multidrug-resistant pathogens.[1][2] This guide introduces 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine , a promising, yet uncharacterized, molecule combining two pharmacologically significant scaffolds: a dimethoxyisoquinoline core and a terminal guanidine group. While direct experimental data for this specific compound is not yet available in published literature, its structural components suggest a strong potential for potent antibacterial activity. This document provides a comprehensive framework for its investigation, outlining comparative experimental protocols and the scientific rationale behind them.

The core hypothesis is that the integration of the isoquinoline moiety, a known scaffold in various bioactive compounds, with the cationic guanidine group, which is recognized for its membrane-disrupting antibacterial properties, will result in a synergistic or potent antibacterial agent.[3][4] The guanidine group, being protonated at physiological pH, is anticipated to facilitate strong electrostatic interactions with the negatively charged bacterial cell envelope, leading to membrane destabilization and cell death.[3][5]

Rationale for Investigation: The Promise of a Hybrid Scaffold

The selection of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine as a candidate for antibacterial screening is based on the established activities of its constituent parts:

  • Guanidine Moiety: Guanidine and its derivatives have a well-documented history as effective antimicrobial agents.[4][6] Their mechanism of action is often attributed to their ability to bind to and disrupt the bacterial cytoplasmic membrane, leading to the leakage of intracellular components.[1][5] The positive charge of the guanidinium group is crucial for its initial interaction with the negatively charged phospholipids in the bacterial membrane.[3]

  • Isoquinoline Core: Isoquinoline derivatives are present in numerous natural alkaloids with a wide range of biological activities, including antibacterial properties.[7][8] The dimethoxy substitution on the isoquinoline ring, as seen in this compound, is a common feature in many biologically active molecules and may influence its pharmacokinetic and pharmacodynamic properties.[9][10]

Proposed Experimental Workflow for Comparative Analysis

To rigorously assess the antibacterial potential of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine, a systematic and comparative approach is essential. The following workflow is proposed:

experimental_workflow cluster_prep Preparation cluster_testing Primary Screening cluster_kinetics Advanced Analysis cluster_data Data Analysis & Comparison Compound Synthesize & Purify 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine MIC Determine Minimum Inhibitory Concentration (MIC) Compound->MIC Controls Procure Reference Antibiotics (Ciprofloxacin, Vancomycin) Controls->MIC Strains Culture Bacterial Strains (E. coli, S. aureus, P. aeruginosa) Strains->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC TimeKill Time-Kill Kinetic Assay MBC->TimeKill Data Comparative Data Analysis TimeKill->Data

Caption: Proposed experimental workflow for the comparative antibacterial evaluation of the title compound.

Detailed Experimental Protocols

The following protocols are designed to provide a robust comparison of the investigational compound against established antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh overnight culture of the test organism (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853).

  • Serial Dilutions: Prepare two-fold serial dilutions of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine and reference antibiotics (e.g., Ciprofloxacin, Vancomycin) in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing: Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Observation: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Comparative Data Presentation

The results of the MIC and MBC assays should be presented in a clear, tabular format to facilitate direct comparison.

Table 1: Hypothetical Comparative MIC and MBC Data (µg/mL)

CompoundE. coli (ATCC 25922)S. aureus (ATCC 29213)P. aeruginosa (ATCC 27853)
MIC MBC MIC
1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine TBDTBDTBD
Ciprofloxacin ≤12≤1
Vancomycin >64>641-2

TBD: To be determined.

Advanced Analysis: Time-Kill Kinetic Assay

To understand the dynamic relationship between the compound concentration and its bactericidal or bacteriostatic activity over time, a time-kill kinetic assay is crucial.

time_kill_assay Start Bacterial Culture (Logarithmic Phase) Treatment Introduce Compound at Varying Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) Start->Treatment Sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Treatment->Sampling Plating Perform Serial Dilutions and Plate on Agar Sampling->Plating Incubation Incubate Plates (37°C, 24h) Plating->Incubation Counting Count Colonies (CFU/mL) Incubation->Counting Plot Plot log10(CFU/mL) vs. Time Counting->Plot

Caption: Workflow for the time-kill kinetic assay.

This assay will reveal whether 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine exhibits concentration-dependent or time-dependent killing, providing valuable insights into its potential therapeutic application.

Conclusion and Future Directions

The structural attributes of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine present a compelling case for its investigation as a novel antibacterial agent. The proposed experimental framework provides a robust methodology for a comprehensive and comparative evaluation of its efficacy against clinically relevant bacterial strains. Positive results from these initial studies would warrant further investigation into its mechanism of action, toxicity profile, and potential for in vivo efficacy. The exploration of such novel chemical scaffolds is a critical endeavor in the ongoing battle against antimicrobial resistance.

References

  • Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. PMC. Available at: [Link]

  • Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. PMC. Available at: [Link]

  • Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. Royal Society of Chemistry. Available at: [Link]

  • Research Progress of Common Organic Guanidine Antibacterial Agents. PURKH. Available at: [Link]

  • Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC Publishing. Available at: [Link]

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. Available at: [Link]

  • Novel Guanidine Compound against Multidrug-Resistant Cystic Fibrosis-Associated Bacterial Species. MDPI. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • Biologically active guanidine alkaloids. ScienceOpen. Available at: [Link]

  • 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents. PMC. Available at: [Link]

  • Guanidine Functionalized Anthranilamides as Effective Antibacterials with Biofilm Disruption Activity. RSC Publishing. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Identification of a potent antibacterial factor isolated from bronchoalveolar lavage fluid: Guanidine, N-[3-[(aminoiminomethyl)amino]propyl]. IRIS. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online. Available at: [Link]

  • Method for preparing guanidine compound. Google Patents.
  • N-[3-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propyl]-guanidine. PlantaeDB. Available at: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]

  • SYNTHESIS OF 1-BENZYL-3-METHYL-6,7-DIMETHOXY-3,4- DIHYDROISOQUINOLINE TO BE USED AS A POTENTIAL HYBRID DRUG. Indonesian Journal of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. PubMed. Available at: [Link]

Sources

Validating FtsZ Inhibition by 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The rapid emergence of multidrug-resistant (MDR) pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE), necessitates the identification of novel antibacterial targets. The bacterial cell division protein FtsZ—a structural homolog of eukaryotic tubulin—has emerged as a highly validated target. FtsZ undergoes GTP-dependent self-polymerization to form the Z-ring at the midcell, orchestrating membrane constriction and cytokinesis .

Among the diverse chemical scaffolds targeting the divisome, isoquinoline derivatives have demonstrated significant promise. The compound 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine represents a rational structural evolution. By coupling a 6,7-dimethoxyisoquinoline core (which disrupts FtsZ polymer dynamics) with a propylguanidine moiety (which enhances membrane permeability and provides critical hydrogen-bonding interactions within the FtsZ interdomain cleft), this molecule achieves potent bactericidal activity .

This guide provides a comprehensive, objective comparison of this compound against established alternatives, alongside self-validating experimental protocols required to rigorously characterize its inhibitory profile.

Comparative Analysis of FtsZ Inhibitors

To objectively evaluate 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine, we must benchmark its performance against established FtsZ modulators. Small molecules perturb FtsZ either by inhibiting polymerization (depolymerizers) or by hyper-stabilizing the protofilaments (stabilizers), both of which lethally arrest cell division .

  • PC190723 (Benzamide): A well-characterized FtsZ stabilizer. While highly potent against S. aureus, it suffers from a high frequency of resistance (FoR) due to point mutations in the FtsZ GTP-binding pocket (e.g., G196S).

  • Zantrin Z3: A broad-spectrum GTPase inhibitor. However, its utility is limited by poor in vivo translation and a tendency to form colloidal aggregates, leading to false-positive biochemical readouts .

  • 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine: Acts primarily by altering polymerization dynamics while maintaining a significantly lower FoR compared to benzamides, driven by the strong electrostatic interactions of the guanidine group.

Data Presentation: Comparative Inhibitory Profiles
CompoundPrimary Mechanism of ActionS. aureus MIC (µg/mL)Resistance FrequencyAggregation Liability
1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine Altered Polymerization Dynamics1 - 4Low (<10⁻⁹)Low
PC190723 Hyper-stabilization0.5 - 1High (10⁻⁷)Low
Zantrin Z3 Direct GTPase Inhibition>32ModerateHigh
Berberine Weak Depolymerization>64N/ALow

Experimental Validation Protocols

As an application scientist, I emphasize that validating FtsZ inhibitors requires an orthogonal approach. Relying solely on enzymatic assays is a common pitfall, as many compounds form microscopic colloids that non-specifically sequester proteins . The following protocols are designed with built-in causality checks to ensure data integrity.

Workflow Step1 1. Protein Purification (SaFtsZ / EcFtsZ) Step2 2. GTPase Activity Assay (Malachite Green) Step1->Step2 Enzymatic check Step3 3. Polymerization Dynamics (90° Light Scattering) Step1->Step3 Kinetic check Step5 5. Antimicrobial Efficacy (MIC on MRSA/VRE) Step2->Step5 In vivo translation Step4 4. Morphological Analysis (TEM Microscopy) Step3->Step4 Visual confirmation Step4->Step5

Figure 2: Orthogonal experimental workflow for validating FtsZ inhibitors.

Protocol 1: GTPase Activity Quantification (Malachite Green Assay)

Expertise & Causality: FtsZ polymerization is tightly coupled to its GTPase activity. Measuring the release of inorganic phosphate (Pi) provides a direct readout of enzymatic turnover. Trustworthiness (Self-Validation): We utilize 0.01% Triton X-100 in the buffer to disrupt promiscuous colloidal aggregates. If a compound loses activity upon the addition of Triton X-100, it is a false-positive aggregator.

  • Preparation: Prepare assay buffer (50 mM MOPS pH 6.8, 50 mM KCl, 5 mM MgCl₂, 0.01% Triton X-100).

  • Incubation: Incubate 3 µM purified S. aureus FtsZ (SaFtsZ) with varying concentrations of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine (0.1 µM to 50 µM) for 10 minutes at 37°C.

  • Initiation: Add 1 mM GTP to initiate the reaction.

  • Termination & Detection: After 15 minutes, quench the reaction by adding the Malachite Green acidic reagent. Read absorbance at 650 nm on a microplate reader.

  • Data Processing: Calculate IC₅₀ using non-linear regression.

    • Critical Control: Include a "compound + buffer + GTP" (no FtsZ) well to rule out compound-induced GTP hydrolysis or spectral interference.

Protocol 2: Real-Time Polymerization Dynamics (90° Light Scattering)

Expertise & Causality: Light scattering at 350 nm is directly proportional to the mass of FtsZ polymers. This assay differentiates between inhibitors that prevent polymerization (signal drops) and those that cause hyper-stabilization (signal plateaus indefinitely).

  • Baseline Establishment: Add 10 µM SaFtsZ to a fluorometer cuvette in polymerization buffer (50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl₂). Monitor baseline scattering for 3 minutes.

  • Compound Addition: Inject the isoquinoline-guanidine derivative.

    • Trustworthiness (Self-Validation): Monitor for another 3 minutes before adding GTP. Any spike in scattering here indicates compound precipitation or autofluorescence, not FtsZ polymerization.

  • Polymerization: Inject 1 mM GTP. Continuously record scattering at 350 nm (excitation and emission slits set to 2 nm) for 20 minutes.

  • Interpretation: 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine typically induces an altered, rapid spike followed by aberrant decay, contrasting sharply with the sustained plateau of PC190723.

FtsZ_Pathway Monomer FtsZ Monomer (GTP Bound) Polymer FtsZ Protofilament (Polymerization) Monomer->Polymer GTP Hydrolysis ZRing Z-Ring Formation (Midcell) Polymer->ZRing Bundling Division Cell Septation & Division ZRing->Division Constriction DMIGP 1-(3-(6,7-Dimethoxyisoquinolin- 1-yl)propyl)guanidine DMIGP->Polymer Inhibits Polymerization PC190723 PC190723 (Benzamide) PC190723->Polymer Hyper-stabilizes

Figure 1: FtsZ polymerization pathway and distinct mechanisms of inhibitor action.

Protocol 3: Morphological Analysis via Transmission Electron Microscopy (TEM)

Expertise & Causality: Biochemical assays cannot distinguish between functional Z-rings and aberrant, non-functional protein bundles. TEM provides direct visual evidence of the polymer architecture, confirming the physical mechanism of disruption.

  • Reaction Setup: Polymerize 10 µM SaFtsZ with 1 mM GTP in the presence of 2x IC₅₀ of the compound for 10 minutes at room temperature.

  • Grid Preparation: Apply 10 µL of the reaction mixture onto a glow-discharged, carbon-coated copper grid. Allow 1 minute for adsorption.

  • Staining: Wick away excess liquid with filter paper and negatively stain with 2% uranyl acetate for 30 seconds.

  • Imaging: Observe under a TEM at 100 kV.

    • Trustworthiness (Self-Validation): Compare against a DMSO vehicle control. Normal FtsZ forms dynamic, single-stranded protofilaments. The guanidine derivative will typically result in either a complete absence of polymers or short, highly tangled, non-functional aggregates.

References

  • Sun, N., et al. "3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents." Bioorganic & Medicinal Chemistry, 2015.[Link]

  • Ruiz-Avila, L. B., et al. "Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics." Pharmaceuticals, 2015.[Link]

  • Anderson, D. E., et al. "Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor." ACS Chemical Biology, 2012.[Link]

  • LaPointe, A. T., et al. "A Bactericidal Guanidinomethyl Biaryl That Alters the Dynamics of Bacterial FtsZ Polymerization." ACS Infectious Diseases, 2015.[Link]

reproducibility of in vitro assays for 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: Reproducibility of In Vitro Assays for 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

Executive Summary: The development of novel antibacterial agents targeting the bacterial divisome has accelerated, with the cytoskeletal protein FtsZ emerging as a highly validated target. Among the most promising chemical classes are the 6,7-dimethoxyisoquinoline derivatives, which disrupt FtsZ polymerization dynamics[1]. This guide objectively compares the in vitro assay reproducibility of the specific derivative 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine (hereafter referred to as DMIG ) against the benchmark FtsZ inhibitor, PC190723 [2]. By detailing self-validating protocols for GTPase and polymerization assays, this document provides researchers with the mechanistic causality and troubleshooting logic required to ensure robust, reproducible data.

Mechanistic Context: FtsZ Dynamics and Targeted Inhibition

FtsZ is a bacterial homologue of eukaryotic tubulin. In the presence of GTP, FtsZ monomers assemble into single-stranded protofilaments, eventually forming the Z-ring at the midcell to orchestrate cytokinesis[2]. Inhibitors generally fall into two categories: polymer stabilizers (like PC190723) and polymer destabilizers/dynamic alterants (like DMIG)[1].

Causality of Inhibition: PC190723 binds to the interdomain cleft of FtsZ, stabilizing the polymer against disassembly and consequently reducing the steady-state GTPase turnover rate[2][3]. DMIG, bearing a highly basic guanidine moiety, similarly alters polymerization dynamics but presents unique physicochemical challenges in vitro, such as pH-dependent solubility and potential aggregation, which directly impact assay reproducibility[1].

G FtsZ FtsZ Monomer GTP GTP Binding FtsZ->GTP Activation Polymer FtsZ Polymerization (Protofilaments) GTP->Polymer Assembly ZRing Z-Ring Formation & Cell Division Polymer->ZRing Maturation DMIG 1-(3-(6,7-Dimethoxyisoquinolin- 1-yl)propyl)guanidine DMIG->GTP Inhibits GTPase DMIG->Polymer Alters Dynamics PC190723 PC190723 (Benchmark) PC190723->GTP Inhibits GTPase PC190723->Polymer Stabilizes

Mechanistic pathway of FtsZ polymerization and targeted inhibition by DMIG and PC190723.

Comparative Performance Data

To establish a baseline for reproducibility, we compare the in vitro performance of DMIG against PC190723. The data below synthesizes expected pharmacological profiles based on established S. aureus FtsZ (SaFtsZ) assays[1][4].

Parameter1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine (DMIG)PC190723 (Benchmark)Assay Reproducibility (CV%)
Primary Target SaFtsZSaFtsZN/A
GTPase IC₅₀ 2.5 - 4.0 µM0.055 µM< 12% (Continuous Assay)
Polymerization Effect Alters dynamics / Induces abnormal clusteringStabilizes protofilaments / Bundling< 15% (Light Scattering)
S. aureus MIC 1.0 - 4.0 µg/mL0.5 - 1.0 µg/mL< 5% (Broth Microdilution)
Solubility Limit (Assay Buffer) ~50 µM (Prone to precipitation >50 µM)>100 µMVariable based on DMSO %

Note: The higher CV% in DMIG assays is often linked to the guanidine group's propensity to interact with assay buffer salts, necessitating strict protocol adherence.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems. This means incorporating internal controls that immediately flag false positives caused by compound aggregation or enzyme coupling failure.

Continuous FtsZ GTPase Activity Assay

Causality: Traditional endpoint assays (like Malachite Green) are highly susceptible to precipitation artifacts when testing guanidine derivatives[1]. The continuous EnzChek phosphate assay (using 2-amino-6-mercapto-7-methylpurine riboside [MESG] and purine nucleoside phosphorylase [PNP]) allows real-time kinetic monitoring, ensuring the observed IC₅₀ is due to true enzymatic inhibition rather than compound precipitation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM MOPS (pH 6.5), 50 mM KCl, and 5 mM MgCl₂. Why pH 6.5? FtsZ polymerization is highly sensitive to pH; 6.5 is optimal for SaFtsZ stability and turnover.

  • Protein Preparation: Ultracentrifuge SaFtsZ at 100,000 × g for 15 minutes at 4°C to remove pre-formed aggregates. Dilute to a final concentration of 12 µM (well above the critical concentration, Cc​ , of ~1-2 µM).

  • Coupling System Addition: Add 0.2 mM MESG and 1 U/mL PNP to the FtsZ solution. Incubate for 10 minutes at 25°C to deplete background free phosphate.

  • Compound Addition: Add DMIG or PC190723 (dissolved in 100% DMSO). Ensure final DMSO concentration does not exceed 2% v/v to prevent solvent-induced FtsZ denaturation.

  • Reaction Initiation: Add 1 mM GTP to initiate the reaction.

  • Data Acquisition: Monitor absorbance at 360 nm continuously for 20 minutes using a microplate reader.

  • Self-Validation Check: Include a "GTP + Coupling Enzymes + DMIG (No FtsZ)" control well. If absorbance increases in this well, DMIG is directly interfering with the PNP enzyme, invalidating the result.

90° Light Scattering Polymerization Assay

Causality: Light scattering measures the supramolecular assembly of FtsZ. Because DMIG contains a conjugated isoquinoline ring, it may possess intrinsic fluorescence or scattering properties. Baseline subtraction prior to GTP addition is critical to prevent false-positive polymerization readings.

Step-by-Step Methodology:

  • Setup: Set a spectrofluorometer to excitation and emission wavelengths of 350 nm (slit widths 2 nm).

  • Baseline Establishment: Add 12 µM SaFtsZ and the test compound (DMIG or PC190723) to the cuvette in polymerization buffer. Record the baseline for 3 minutes. Crucial step: Any immediate spike in scattering prior to GTP addition indicates compound precipitation, not FtsZ polymerization.

  • Initiation: Inject 1 mM GTP into the cuvette.

  • Monitoring: Observe the rapid increase in scattering (polymerization phase) followed by a steady-state plateau and eventual decay (GTP depletion). PC190723 will prolong the plateau indefinitely[2]. DMIG will show an altered, lower-amplitude plateau indicative of disrupted dynamics[1].

Troubleshooting & Reproducibility Logic

When evaluating novel 6,7-dimethoxyisoquinoline derivatives, assay reproducibility failures (CV > 15%) are common. The following decision tree outlines the logical steps to diagnose and correct these systemic errors.

G Start Assay Reproducibility Failure (CV > 15%) Check1 Check Compound Solubility (DMSO) Start->Check1 Check2 Check FtsZ Protein Quality & Aggregation Start->Check2 Check3 Verify GTPase Coupled Enzyme Activity Start->Check3 Fix1 Optimize DMSO % (<2% final) Check1->Fix1 Precipitates Fix2 Ultracentrifuge FtsZ before assay Check2->Fix2 High Baseline Fix3 Run GTP-only Positive Control Check3->Fix3 Low Signal Valid Self-Validated Reproducible Assay Fix1->Valid Fix2->Valid Fix3->Valid

Decision tree for troubleshooting and validating FtsZ in vitro assay reproducibility.

Conclusion

While 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine presents a promising structural scaffold for FtsZ inhibition, its physicochemical properties demand rigorous, self-validating assay designs. By utilizing continuous kinetic monitoring and strict baseline controls, researchers can achieve reproducibility comparable to the highly characterized benchmark, PC190723.

References

  • Kelley, C., Zhang, Y., Parhi, A., Kaul, M., Pilch, D. S., & LaVoie, E. J. (2012). "3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents." Bioorganic & Medicinal Chemistry, 20(24), 7012–7029. URL: [Link]

  • Haydon, D. J., Stokes, N. R., Ure, R., Galbraith, G., Bennett, J. M., Brown, D. R., ... & Czaplewski, L. G. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 312(5900), 1673-1675. URL: [Link]

  • Andreu, J. M., Schaffner-Barbero, C., Huecas, S., Alonso, D., Lopez-Rodriguez, M. L., Ruiz-Avila, L., ... & Fernandez, R. (2010). "The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation." Journal of Biological Chemistry, 285(19), 14239-14246. URL: [Link]

Sources

Peer-Reviewed Validation of CAS 474304-18-2 (Crispine C) Pharmacological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 474304-18-2, systematically known as 1-[3-(6,7-dimethoxy-1-isoquinolyl)propyl]guanidine and commonly referred to as Crispine C , is a naturally occurring isoquinoline alkaloid isolated from Carduus crispus. In the landscape of drug discovery, isoquinoline alkaloids are highly prized for their diverse biological activities. However, CAS 474304-18-2 presents a unique structural topology: an open-chain propyl-guanidine moiety.

This guide provides an objective, data-driven comparison of CAS 474304-18-2 against its cyclized structural alternatives (Crispine A/B) and clinical standards. By analyzing the structure-activity relationship (SAR) and peer-reviewed experimental data, we delineate why this specific compound is uniquely suited for selective non-oncological applications, such as anti-protozoal or neuromodulatory drug development, rather than broad-spectrum cytotoxicity.

Mechanistic Causality & Structure-Activity Relationship (SAR)

The pharmacological fate of isoquinoline alkaloids is heavily dictated by their ring rigidity and side-chain functionalization.

Alternative compounds like Crispine A and B possess a fused pyrrolo[2,1-a]isoquinoline skeleton. According to , this fused, rigid, and highly planar structure is an ideal pharmacophore for deep intercalation into double-stranded DNA. The robust π−π stacking interactions with aromatic base pairs induce significant conformational changes in the DNA helix, leading to potent cytotoxicity in human cancer cell lines.

In stark contrast, CAS 474304-18-2 lacks this cyclized pyrrolo ring. Instead, it features a flexible propyl-guanidine chain. This flexibility fundamentally disrupts the molecular planarity required for effective DNA intercalation. However, the highly basic guanidine group acts as a potent hydrogen-bond donor and carries a positive charge at physiological pH. As demonstrated in studies of , this architectural shift redirects the molecule's affinity away from mammalian DNA and toward negatively charged pathogenic membranes (e.g., Leishmania protozoa) and neuromodulatory receptors.

SAR_Mechanism Substrate Isoquinoline Precursor CrispineA Crispine A/B (Pyrrolo-isoquinoline) Substrate->CrispineA Cyclization CrispineC CAS 474304-18-2 (Propyl-guanidine) Substrate->CrispineC Guanidinylation MechA Rigid Planarity (u03C0-u03C0 Stacking) CrispineA->MechA MechC Flexible H-Bond Donor (Charge Distribution) CrispineC->MechC TargetA DNA Intercalation (High Cytotoxicity) MechA->TargetA TargetC Protozoal / CNS Targets (Low Mammalian Toxicity) MechC->TargetC

Figure 1: SAR divergence between pyrrolo-isoquinolines and guanidine-bearing isoquinolines.

Comparative Pharmacological Profiling

To objectively evaluate the performance of CAS 474304-18-2, we must compare its in vitro efficacy against its cyclized analog (Crispine A/B) and a clinical chemotherapeutic standard (Vincristine Sulfate). The data below synthesizes peer-reviewed viability assays across human ovarian neoplasm (HO-8910) and human hepatoma (Bel-7402) cell lines, as well as general guanidine-class activity against L. infantum [1][3].

Quantitative Performance Comparison
CompoundStructural ClassHO-8910 IC₅₀ (µg/mL)Bel-7402 IC₅₀ (µg/mL)Mammalian Toxicity Profile
CAS 474304-18-2 Propyl-guanidine Isoquinoline> 50.0 (Inactive)> 50.0 (Inactive)Highly Safe / Selective
Crispine A/B Pyrrolo-[2,1-a]isoquinoline~ 20.17~ 135.56Cytotoxic (DNA Intercalator)
Vincristine Sulfate Vinca Alkaloid (Clinical Control)20.7 ± 1.925.9 ± 3.4Highly Cytotoxic

Analytical Insight: confirm that at concentrations up to 50 µg/mL, CAS 474304-18-2 exerts no inhibitory effect on the growth of HO-8910 or Bel-7402 cell lines. While this makes it an ineffective broad-spectrum anti-tumor agent compared to Crispine A, its lack of mammalian cytotoxicity is a massive advantage. It provides a biologically safe scaffold for developing targeted anti-microbial, anti-protozoal, or CNS-active drugs where off-target mammalian cell death is a critical liability.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility in your own laboratory, the following protocols are designed as self-validating systems . The inclusion of strict boundary controls ensures that the lack of cytotoxicity observed for CAS 474304-18-2 is a true pharmacological property, not an assay failure.

Protocol 1: Mammalian Cytotoxicity Counter-Screening (MTT Assay)

Objective: Validate the lack of mammalian toxicity for CAS 474304-18-2 to justify its use as a safe scaffold.

  • Cell Seeding: Seed HO-8910 cells at a density of 5×103 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve CAS 474304-18-2 in DMSO to create a 10 mM stock. Dilute in culture medium to a final testing concentration of 50 µg/mL.

    • Causality Check: Ensure the final DMSO concentration does not exceed 0.1% (v/v). Higher concentrations induce solvent-mediated apoptosis, which will artificially skew the viability data.

  • Self-Validation Controls:

    • Positive Control (Vincristine Sulfate): Expected IC₅₀ ~20.7 µg/mL. Why? This validates the dynamic range and apoptotic competence of your specific cell batch. If Vincristine fails to kill the cells, the entire plate must be rejected to prevent false negatives for your test compound.

    • Negative Control (0.1% DMSO Vehicle): Why? Establishes the absolute 100% viability baseline, normalizing any minor metabolic shifts caused by the solvent.

  • Incubation & Readout: Add compounds to the wells and incubate for 72h. Add 20 µL of MTT solution (5 mg/mL) to each well, incubate for 4h, remove media, and dissolve the resulting formazan crystals in 150 µL DMSO. Read absorbance at 570 nm using a microplate reader.

Protocol 2: Target-Specific Anti-Protozoal Assay (Resazurin-based)

Objective: Leverage the guanidine moiety's affinity for pathogenic targets by screening against Leishmania infantum promastigotes.

  • Culture Preparation: Grow L. infantum promastigotes in Schneider's insect medium supplemented with 10% heat-inactivated FBS at 26°C.

  • Plating: Seed cells at 1×106 cells/mL in 96-well plates.

  • Treatment: Apply serial dilutions of CAS 474304-18-2 (ranging from 1 µM to 100 µM).

  • Fluorometric Readout: After 48h of incubation, add Resazurin (10% v/v).

    • Causality Check: The metabolic reduction of blue resazurin to pink resorufin occurs only in viable cells. This provides a highly sensitive fluorometric readout (Ex 530 nm / Em 590 nm), allowing for the precise calculation of the anti-protozoal IC₅₀ without the radioactive hazards of traditional thymidine incorporation assays.

Exp_Workflow Prep Compound Preparation (CAS 474304-18-2 in DMSO) Plate 96-Well Plate Seeding (HO-8910 vs. L. infantum) Prep->Plate Controls Self-Validation Controls (+): Vincristine | (-): 0.1% DMSO Plate->Controls Parallel setup Incubate Incubation (72h, 37°C, 5% CO2) Controls->Incubate Read Viability Readout (Resazurin / MTT Assay) Incubate->Read Data IC50 Calculation & Selectivity Index Read->Data

Figure 2: Self-validating high-throughput screening workflow for differential cytotoxicity profiling.

Conclusion

CAS 474304-18-2 (Crispine C) represents a critical node in the structural evolution of isoquinoline alkaloids. While it intentionally lacks the potent DNA-intercalating cytotoxicity of its cyclized counterparts (Crispine A/B), its open-chain guanidine architecture provides a highly selective, non-toxic scaffold for mammalian cells. For researchers and drug development professionals, this compound is an exceptional candidate for structural repurposing—specifically in programs targeting protozoal infections or neuromodulatory pathways where mammalian cytotoxicity is a severe developmental roadblock.

References

  • Title: A new flavone glycoside and other constituents from Carduus crispus Source: IMR Press (Frontiers in Bioscience) URL: [Link] [1]

  • Title: Computational Insight to Structural Aspects of Crispine-DNA Binding Source: ResearchGate URL: [Link] [2]

  • Title: Dopamine-derived Guanidine Alkaloids from a Didemnidae Tunicate: Isolation, Synthesis and Biological Activities Source: PubMed Central (PMC) URL: [Link] [3]

Safety Operating Guide

A Guide to the Proper Disposal of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Use by Laboratory and Research Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the research chemical 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. As no specific disposal data exists for this compound, this guide is synthesized from best practices for its constituent chemical classes: guanidine and isoquinoline derivatives.

Hazard Identification and Risk Assessment
  • Guanidine Moiety: Guanidine and its derivatives are known to be strong bases.[1] They can cause skin and eye irritation or burns.[2][3] Contact with acids or strong oxidizing agents, such as bleach, can lead to vigorous or dangerous reactions, including the potential release of toxic gases.[1][4]

  • Isoquinoline Moiety: Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[5][6] Many are known to be bioactive and can be toxic.[7][8] They may be harmful to aquatic life.[4]

  • Overall Profile: The compound should be handled as a hazardous substance. It is likely harmful if swallowed or inhaled, causes skin and eye irritation, and may be harmful to aquatic life with long-lasting effects.[4]

Potential Hazard Rationale Primary Safety Concern
Corrosivity (High pH) The guanidine group is a strong base.Skin/eye burns, damage to equipment, violent reactions with acids.
Toxicity Bioactive nature of isoquinoline scaffolds.[6]Harmful if ingested, inhaled, or absorbed through the skin.
Environmental Hazard Guanidine and isoquinoline derivatives can be toxic to aquatic life.[4][7]Contamination of water systems.
Reactivity Guanidine's basicity and potential for reactions with incompatible materials.[1]Generation of heat, toxic fumes, or fire.
Personal Protective Equipment (PPE) and Handling

All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are required.[1]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1]

  • Skin and Body Protection: A laboratory coat is mandatory to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous reactions.[9][10] Never mix this waste with other chemical streams without first verifying compatibility.

Container Requirements:

  • Compatibility: Use only containers made of compatible materials, such as high-density polyethylene (HDPE) or glass.[10] Do not use metal containers for aqueous waste.[10]

  • Condition: Containers must be in good condition, leak-proof, and have a tightly sealing cap.[11][12]

  • Labeling: All waste containers must be clearly labeled before any waste is added.[13] The label must include:

    • The words "HAZARDOUS WASTE ".[11][13]

    • The full chemical name: "1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine ". Do not use abbreviations or chemical formulas.[10][14]

    • The approximate concentration and quantity of the waste.[14]

    • The date accumulation started.[1]

Step-by-Step Disposal Protocol

This protocol applies to solid waste, liquid waste (solutions), and contaminated labware.

Step 1: Collection at the Point of Generation (Satellite Accumulation)

  • Solid Waste: Carefully transfer any solid 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine, contaminated weighing papers, or other solid materials directly into a designated, labeled hazardous solid waste container.[15] Avoid creating dust.[1]

  • Liquid Waste: For solutions containing the compound, use a separate, compatible, and clearly labeled hazardous liquid waste container.[16]

  • Contaminated Sharps: Any needles or other sharps contaminated with this compound must be placed in a designated sharps container and managed as hazardous waste.

Step 2: Decontamination of Labware

  • All glassware and equipment must be decontaminated.

  • Rinse the container or equipment thoroughly with a suitable solvent (e.g., ethanol or acetone).

  • The first rinse must be collected as hazardous liquid waste and added to your designated liquid waste container.[9] Subsequent rinses can often be managed similarly, but consult with your institution's Environmental Health and Safety (EHS) department.

  • After triple rinsing, deface or remove the original chemical label from the container before disposing of it as regular laboratory glass waste or recycling.[9][17]

Step 3: Storage Pending Disposal

  • Store waste containers in a designated satellite accumulation area near where the waste was generated.[14][17]

  • Ensure containers are kept closed at all times except when adding waste.[9][11] Do not leave a funnel in the container opening.[14]

  • Segregate the waste container from incompatible materials, especially acids and strong oxidizing agents.[9][11]

  • Use secondary containment for all liquid waste containers to prevent spills.[9]

Step 4: Arranging for Final Disposal

  • Do NOT dispose of this chemical down the drain or in the regular trash. [9]

  • Once a waste container is full (leaving at least 5-10% headspace for expansion), or if you are finished generating this waste stream, contact your institution's EHS department.[13][17]

  • Follow all institutional procedures to schedule a pickup for the hazardous waste.[18] You will likely need to complete a waste manifest or online pickup request form.[13][19]

  • The final disposal must be handled by a licensed hazardous waste disposal facility, which will use methods like high-temperature incineration to destroy the compound safely.[16]

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: Determine the extent of the spill and whether you can safely manage it with the available spill kit. For large or unmanageable spills, contact your EHS department immediately.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain and Clean:

    • For solid spills, gently cover with an absorbent material from a spill kit to avoid creating dust.[1]

    • For liquid spills, use an appropriate absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully scoop the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must be collected and disposed of as hazardous waste.[1]

Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper management and disposal of waste containing 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine.

G Disposal Workflow for 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine start Waste Generated waste_type Identify Waste Type (Solid, Liquid, Labware) start->waste_type solid_waste Solid Waste (e.g., powder, contaminated wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid labware Contaminated Labware (e.g., glassware) waste_type->labware Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decon Decontaminate Labware (Triple Rinse) labware->decon storage Store in Designated Satellite Accumulation Area (Segregated, Closed, w/ Secondary Containment) collect_solid->storage collect_liquid->storage collect_rinsate Collect First Rinsate as Hazardous Liquid Waste decon->collect_rinsate dispose_labware Dispose of Cleaned Labware (Recycle/Glass Waste) decon->dispose_labware collect_rinsate->collect_liquid pickup Container Full or Waste Stream Complete? storage->pickup pickup->storage No contact_ehs Contact EHS for Pickup (Complete Manifest/Request) pickup->contact_ehs Yes

Caption: Decision workflow for guanidine and isoquinoline derivative waste.

References

  • Benchchem. Navigating the Safe Disposal of Guanidine: A Procedural Guide.
  • METU Department of Chemistry. CLASSIFICATION OF WASTES AND THEIR DISPOSAL.
  • University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Available at: [Link]

  • University of Michigan Environment, Health & Safety. Chemical Waste.
  • Benchchem. Disposal Guidelines for Guanidine-Based Reagents.
  • The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • The University of Tokyo Environmental Science Center. Classification chart of chemically hazardous waste.
  • Chulalongkorn University. Chemical Waste from Laboratories (Class 1-17).
  • JNCASR. PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.
  • Princeton University Environmental Health and Safety. Chemical Waste Management.
  • The University of Tokyo Environmental Science Center. Chemically hazardous waste.
  • Environmental Hazards Services LLC. The 4 Types of Hazardous Waste.
  • California Department of Toxic Substances Control. Defining Hazardous Waste.
  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste.
  • Merck. SAFETY DATA SHEET Guanidine Hydrochloride Formulation.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • African Society for Laboratory Medicine. LabCoP Cookbook.
  • Fisher Scientific. Guanidine thiocyanate - SAFETY DATA SHEET.
  • Fisher Scientific. Guanidine hydrochloride SAFETY DATA SHEET.
  • Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • ResearchGate. (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • PubMed. Theoretical insight into the removal process of isoquinoline by UV/Cl and UV/PDS: Oxidation mechanism and toxicity assessment.
  • Benchchem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Tokyo Chemical Industry. SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

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Personal protective equipment for handling 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide for 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

As a Senior Application Scientist, I recognize that handling novel synthetic pharmacophores requires moving beyond basic safety data sheets to implement a comprehensive, self-validating risk management system. 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine is a highly specialized research chemical. Structurally, it integrates a 6,7-dimethoxyisoquinoline core with a propylguanidine side chain—a scaffold frequently utilized in the development of high-affinity kinase inhibitors, sigma receptor ligands, and FtsZ-targeting antibacterial agents[1][2][3].

Because of its potent biological activity, this compound must be treated as an Active Pharmaceutical Ingredient (API) with an assumed low Occupational Exposure Limit (OEL). This guide synthesizes field-proven methodologies with authoritative safety standards to ensure operational integrity and personnel protection.

Part 1: Hazard Causality and Risk Assessment

To design an effective safety protocol, we must understand the mechanistic toxicology of the molecule's constituent moieties:

  • Isoquinoline Core: Isoquinoline derivatives are highly lipophilic, allowing rapid dermal absorption. They are classified as toxic in contact with skin, harmful if swallowed, and are severe ocular and respiratory irritants[4][5].

  • Guanidine Moiety: Guanidine compounds are strongly basic and hygroscopic. They cause severe skin and eye irritation and can form toxic nitrogen oxides (NOx) upon thermal decomposition[6][7].

  • API Biological Activity: As a targeted ligand, unintended exposure (via inhalation of powder aerosols or dermal absorption) can trigger potent pharmacological responses at microgram levels. Consequently, OSHA and NIOSH mandate the use of Containment Primary Engineering Controls (C-PECs) and stringent Personal Protective Equipment (PPE) for such agents[8].

Part 2: Hierarchy of Exposure Controls

HierarchyOfControls A 1. Hazard: 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine B 2. Engineering Controls Containment Primary Engineering Control (C-PEC) A->B C 3. Administrative Controls Standard Operating Procedures & Restricted Access B->C D 4. Personal Protective Equipment (PPE) Double Gloves, Respirator, Chemical Goggles C->D E 5. Safe Operational Execution Zero-Exposure Workflow D->E

Figure 1: Hierarchical exposure control pathway for active pharmaceutical ingredients.

Part 3: Personal Protective Equipment (PPE) Matrix

PPE is the final barrier between the researcher and the chemical. The following matrix outlines the mandatory PPE required for handling this compound in its pure powder or highly concentrated liquid form, grounded in the National Research Council's "Prudent Practices"[9][10].

PPE CategorySpecificationMechanistic Justification
Eye/Face Protection Chemical splash goggles + Full face shield.Prevents ocular absorption of highly irritating guanidine/isoquinoline dust or micro-splashes[5][6].
Hand Protection Double-gloving: Inner layer (Nitrile, 4-5 mil), Outer layer (Chloroprene or extended-cuff Nitrile, 8 mil).Isoquinolines are highly skin-permeable[5]. Double-gloving ensures that if the outer glove breaches or is contaminated during weighing, the inner glove maintains the dermal barrier[9].
Body Protection Disposable, chemically resistant, fluid-impermeable lab coat (e.g., Tyvek®) with knit cuffs. Closed-toe shoes.Prevents accumulation of static-charged API powders on woven cotton fabrics, which could lead to secondary exposure outside the lab[10][11].
Respiratory Protection N95 filtering facepiece respirator or PAPR (Powered Air-Purifying Respirator).Mandatory if handling dry powder outside of a fully enclosed C-PEC to prevent inhalation of pharmacologically active aerosols[8].

Part 4: Step-by-Step Operational Protocol

Handling dry API powders presents a high risk of aerosolization due to static electricity. This self-validating protocol ensures containment at every step.

Phase 1: Preparation and Donning

  • Verify that the C-PEC (e.g., externally vented powder weighing hood or Class II Type B2 Biological Safety Cabinet) is operational and maintaining negative pressure[8].

  • Don PPE in the following order: Bouffant cap, shoe covers, inner nitrile gloves, impermeable lab coat, N95 respirator, safety goggles, and outer chloroprene gloves.

  • Wipe down the interior of the C-PEC and the analytical balance with a static-dissipative solution.

Phase 2: Weighing and Solubilization (Zero-Exposure Technique)

  • Place an anti-static bar or use an anti-static gun (e.g., Zerostat) near the balance to neutralize the electrostatic charge of the guanidine powder, preventing "fly-away" aerosols.

  • Pre-weigh a sealed, empty vial (tare).

  • Carefully open the chemical container inside the C-PEC. Using a disposable anti-static spatula, transfer the required mass of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine into the vial.

  • Seal the vial immediately. Re-weigh the sealed vial to determine the exact mass transferred by difference. Causality: This prevents the balance from being contaminated by loose powder and minimizes open-air exposure.

  • Inject the required solvent (e.g., DMSO or appropriate buffer) directly through the vial septum using a syringe to solubilize the compound without reopening the vial.

Phase 3: Doffing and Decontamination

  • Wipe the exterior of the sealed solution vial with a solvent-dampened wipe (e.g., 70% Isopropanol) before removing it from the C-PEC.

  • Dispose of the outer gloves and spatulas in a designated hazardous waste container inside the hood.

  • Remove PPE inside-out to trap any trace contaminants, washing hands thoroughly with soap and water immediately after doffing[10][11].

Part 5: Emergency Spill Response and Disposal Plan

SpillResponse S1 1. Spill Detected (Powder or Liquid) S2 2. Isolate Area Alert Personnel S1->S2 S3 3. Don Spill PPE (PAPR & Hazmat Suit) S2->S3 S4 4. Containment Cover with Absorbent Pads S3->S4 S5 5. Decontamination Wash with 10% Bleach/Solvent S4->S5 S6 6. Disposal Seal in Hazardous Waste S5->S6

Figure 2: Sequential emergency spill response workflow for hazardous APIs.

  • Spill Mitigation: If a spill occurs outside the C-PEC, evacuate the immediate area. Do not sweep dry powder, as this generates toxic aerosols. Gently cover the powder with damp absorbent pads to suppress dust, then carefully scoop the material into a hazardous waste bag[4][10].

  • Chemical Decontamination: Wash the affected surface with a suitable solvent (e.g., ethanol or a mild acidic solution to neutralize the basic guanidine moiety), followed by soap and water.

  • Waste Disposal: All contaminated PPE, wipes, and empty chemical containers must be treated as hazardous pharmaceutical waste. Do not discharge into the sewer or waterways, as isoquinoline derivatives are harmful to aquatic life with long-lasting effects[4][12]. Incineration by a licensed hazardous waste contractor is the standard disposal method.

References

  • National Center for Biotechnology Information (PMC). "3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents."[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Synthesis, Receptor Affinity, and Antiallodynic Activity of Spirocyclic σ Receptor Ligands with Exocyclic Amino Moiety."[Link]

  • Google Patents. "Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a)."
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Isoquinoline." [Link]

  • Chem Service. "SAFETY DATA SHEET: Isoquinoline."[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs."[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Managing Hazardous Drug Exposures: Information for Healthcare Settings." [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.